3-Amino-2,6-piperidinedione
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-aminopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946287 | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2353-44-8 | |
| Record name | 3-Amino-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Piperidinedione, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-2,6-piperidinedione from L-Glutamic Acid and L-Glutamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to 3-amino-2,6-piperidinedione, a critical pharmacophore found in various therapeutic agents. The primary focus is on the efficient and well-documented synthesis commencing from L-glutamine. Additionally, a proposed synthetic route originating from L-glutamic acid is discussed, offering a broader perspective on the chemical strategies available for accessing this pivotal molecular scaffold.
Introduction
This compound serves as the core structural motif for a class of drugs known as immunomodulatory imide drugs (IMiDs), which includes thalidomide (B1683933) and its analogs. The precise and scalable synthesis of this key intermediate is of paramount importance in pharmaceutical development. This guide details the chemical transformations, experimental protocols, and quantitative data associated with its preparation.
Primary Synthetic Pathway: From L-Glutamine
The most direct and widely adopted method for the synthesis of this compound utilizes L-glutamine as the starting material. This three-step process is characterized by its mild reaction conditions and high yields, making it amenable to industrial-scale production.[1]
Logical Workflow of L-Glutamine to this compound Hydrochloride Synthesis
References
The Molecular Glue of Cancer Therapy: An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2,6-piperidinedione Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-amino-2,6-piperidinedione chemical scaffold, the core of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), represents a paradigm shift in the treatment of certain hematological malignancies, most notably multiple myeloma. These small molecules function as "molecular glues," redirecting the activity of the E3 ubiquitin ligase machinery to induce the degradation of specific protein targets that are crucial for cancer cell survival and proliferation. This guide provides a comprehensive technical overview of the core mechanism of action of these compounds, detailing the molecular interactions, downstream signaling consequences, and mechanisms of resistance. It also includes detailed experimental protocols for key assays and quantitative data to facilitate further research and drug development in this area.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary molecular target of this compound analogs is the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Cullin 4A/B (CUL4A/B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). In its native state, the CRL4-CRBN complex ubiquitinates a set of endogenous substrates, marking them for degradation by the 26S proteasome.
The binding of an IMiD to a specific pocket in CRBN allosterically modifies the substrate-binding surface of the E3 ligase complex. This alteration in conformation induces the recruitment of "neosubstrates" that are not normally targeted by CRL4-CRBN. The most critical neosubstrates in the context of cancer therapy are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[1][2]
The IMiD molecule acts as a molecular glue, stabilizing the interaction between CRBN and IKZF1/3. This leads to the polyubiquitination of IKZF1 and IKZF3, followed by their rapid degradation by the proteasome.[1]
Downstream Signaling Consequences of IKZF1 and IKZF3 Degradation
The degradation of the transcription factors Ikaros and Aiolos has profound and pleiotropic effects on cancer cells, primarily through the disruption of key transcriptional networks.
Anti-proliferative and Pro-apoptotic Effects in Multiple Myeloma
In multiple myeloma cells, IKZF1 and IKZF3 are critical for maintaining the expression of two key oncogenes: Interferon Regulatory Factor 4 (IRF4) and c-Myc .[3][4] The degradation of IKZF1 and IKZF3 leads to the transcriptional downregulation of IRF4, which in turn leads to the suppression of c-Myc expression.[3][4] This disruption of the IKZF1/3-IRF4-c-Myc axis is a central event that leads to cell cycle arrest and apoptosis in myeloma cells.[5]
Immunomodulatory Effects
Beyond their direct anti-cancer effects, IMiDs also exhibit potent immunomodulatory activities. In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[1] Their degradation upon IMiD treatment leads to derepression of the IL-2 promoter, resulting in increased IL-2 production.[1] IL-2 is a critical cytokine for T-cell proliferation and activation, as well as for the activation of Natural Killer (NK) cells. This enhancement of the anti-tumor immune response contributes significantly to the overall therapeutic efficacy of IMiDs.
Quantitative Data
The potency of different this compound analogs is determined by their binding affinity to CRBN and their efficiency in inducing the degradation of IKZF1 and IKZF3. This translates to varying cytotoxic effects on cancer cells.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [6] |
Table 2: IC50 Values of IMiDs in Multiple Myeloma Cell Lines
| Cell Line | Thalidomide IC50 (μM) | Lenalidomide IC50 (μM) | Pomalidomide IC50 (μM) | Reference |
| MM.1S | >100 | ~1 | ~0.1 | [7] |
| U266 | >100 | ~10 | ~1 | [8] |
| RPMI-8226 | >100 | >10 | ~5 | [9] |
| OPM-2 | >100 | ~5 | ~0.5 | [10] |
Experimental Protocols
Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive binding assay is used to determine the affinity of test compounds for CRBN.
Principle: A fluorescently labeled IMiD analog (tracer) binds to a tagged CRBN protein, bringing a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound.
-
Dilute the GST-tagged human CRBN protein, anti-GST antibody labeled with Europium cryptate (donor), and a red-fluorescent IMiD analog (acceptor) in the assay buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of the test compound or reference ligand to the assay plate.
-
Add 5 µL of the GST-CRBN protein solution.
-
Add 10 µL of the pre-mixed HTRF detection reagents (anti-GST-Europium and red-fluorescent IMiD).
-
-
Incubation: Incubate the plate for 1-3 hours at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate protein in a test tube to confirm that it is a direct target of the E3 ligase complex.
Principle: The enzymatic cascade of ubiquitination is performed in vitro using purified components: E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (CRL4-CRBN), ubiquitin, and the substrate protein (e.g., IKZF1). The reaction is initiated by the addition of ATP. The ubiquitination of the substrate is then detected by Western blotting.
Protocol Outline:
-
Reaction Setup (on ice):
-
Combine the following in a microcentrifuge tube:
-
10X Ubiquitination Buffer
-
ATP
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
Purified CRL4-CRBN complex
-
Purified substrate protein (e.g., recombinant IKZF1)
-
Ubiquitin
-
Test compound (IMiD) or DMSO (vehicle control)
-
Nuclease-free water to the final volume.
-
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the substrate protein (e.g., anti-IKZF1).
-
A ladder of higher molecular weight bands corresponding to polyubiquitinated IKZF1 should be visible in the presence of the IMiD.
-
Mechanisms of Resistance
Resistance to this compound analogs is a significant clinical challenge. The mechanisms of resistance can be broadly categorized as CRBN-dependent and CRBN-independent.
CRBN-Dependent Resistance
-
Downregulation or loss of CRBN expression: Reduced levels of the primary drug target prevent the formation of the drug-E3 ligase-neosubstrate ternary complex.
-
Mutations in CRBN: Mutations in the IMiD-binding pocket of CRBN can abrogate drug binding.[11][12] Other mutations may affect the stability of the CRBN protein or its interaction with other components of the CRL4 complex.[11][12]
-
Mutations in the IKZF1/3 degron: Mutations in the region of IKZF1 or IKZF3 that is recognized by the CRBN-IMiD complex can prevent their recruitment and subsequent degradation.[11]
CRBN-Independent Resistance
-
Activation of bypass signaling pathways: Upregulation of signaling pathways that promote cell survival and proliferation independently of the IKZF1/3-IRF4-c-Myc axis can confer resistance. These include:
Conclusion and Future Directions
The discovery of the mechanism of action of this compound analogs as molecular glues has opened up a new frontier in targeted protein degradation. Understanding the intricate details of the CRBN-IMiD-neosubstrate interactions, the downstream consequences, and the mechanisms of resistance is crucial for the development of next-generation therapies. Future research will likely focus on:
-
Developing novel CRBN E3 ligase modulators (CELMoDs®): These are next-generation compounds with enhanced potency and the ability to overcome some of the existing resistance mechanisms.
-
Expanding the scope of neosubstrates: Identifying new neosubstrates that can be targeted for degradation could broaden the therapeutic applications of this class of drugs to other cancers and diseases.
-
Combination therapies: Combining IMiDs with other targeted agents or immunotherapies holds the promise of overcoming resistance and achieving deeper and more durable responses.
This in-depth technical guide serves as a foundational resource for researchers and drug developers working to advance our understanding and application of this remarkable class of therapeutic agents.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 12. haematologica.org [haematologica.org]
- 13. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence of a role for activation of Wnt/beta-catenin signaling in the resistance of plasma cells to lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Aminopiperidine-2,6-dione: A Key Biosynthetic Intermediate in Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-aminopiperidine-2,6-dione, a chiral heterocyclic compound, stands as a critical biosynthetic intermediate and a cornerstone pharmacophore in modern drug development. Its significance is underscored by its integral role in the biosynthesis of the microbial pigment indigoidine (B1217730) and its presence as the active moiety in a class of potent immunomodulatory drugs, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). This technical guide provides a comprehensive overview of the biosynthesis and chemical synthesis of (S)-3-aminopiperidine-2,6-dione, detailing its enzymatic formation, synthetic protocols, and its pivotal role in the mechanism of action of related therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, biochemistry, and synthetic chemistry.
Introduction
The glutarimide (B196013) moiety, and specifically its chiral derivative (S)-3-aminopiperidine-2,6-dione, has garnered significant attention in the scientific community for its diverse biological activities. Initially identified as a key component of the teratogenic drug thalidomide, its therapeutic potential has been harnessed in the development of safer and more potent analogs for the treatment of various cancers and inflammatory diseases.[1] Understanding the biosynthetic and synthetic pathways leading to this crucial intermediate is paramount for the development of novel therapeutics and biocatalysts.
Biosynthesis of (S)-3-Aminopiperidine-2,6-dione in Indigoidine Production
(S)-3-aminopiperidine-2,6-dione is a naturally occurring intermediate in the biosynthesis of the blue pigment indigoidine, which is produced by various bacteria.[2] The key enzyme in this pathway is a non-ribosomal peptide synthetase (NRPS) known as indigoidine synthase (IdgS or BpsA).[3][4]
The Indigoidine Synthase (IdgS) Pathway
The biosynthesis of indigoidine from L-glutamine is a multi-step process catalyzed by the single-module NRPS, IdgS. This enzyme is comprised of several functional domains: an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, an oxidation (Ox) domain, and a thioesterase (TE) domain.[2]
The proposed biosynthetic pathway is as follows:
-
Activation of L-glutamine: The A-domain selectively recognizes and activates L-glutamine using ATP, forming L-glutaminyl-AMP.
-
Thiolation: The activated L-glutamine is then transferred to the PCP domain, where it is covalently attached as a thioester.
-
Cyclization: The TE domain catalyzes the intramolecular cyclization of the tethered L-glutamine to form (S)-3-aminopiperidine-2,6-dione, which is then released from the enzyme.[2]
-
Oxidation and Dimerization: The released (S)-3-aminopiperidine-2,6-dione is subsequently dehydrogenated by the Ox domain and then undergoes non-enzymatic dimerization to form the final indigoidine pigment.[2]
Biosynthetic pathway of indigoidine from L-glutamine catalyzed by Indigoidine Synthase.
Chemical Synthesis of (S)-3-Aminopiperidine-2,6-dione and its Derivatives
The chemical synthesis of (S)-3-aminopiperidine-2,6-dione and its subsequent conversion to immunomodulatory drugs like pomalidomide and lenalidomide are well-established processes, often starting from L-glutamic acid or L-glutamine.
Synthesis of (S)-3-Aminopiperidine-2,6-dione Hydrochloride from L-Glutamic Acid
A common synthetic route involves the cyclization of L-glutamic acid. The following table summarizes quantitative data from a representative synthesis.
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference(s) |
| 1 | L-Glutamic acid | Ammonia (B1221849) water, then heating to 60°C | 3-aminopiperidine-2,6-dione | - | - | [5] |
| 2 | 3-aminopiperidine-2,6-dione | Ethanol, Hydrochloric acid gas | 3-aminopiperidine-2,6-dione hydrochloride | 82.1% (overall) | 99.76% | [5] |
Synthesis of Pomalidomide
Pomalidomide is synthesized from 3-aminopiperidine-2,6-dione hydrochloride and a substituted phthalic acid derivative.
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference(s) |
| 1 | 3-nitrophthalic acid, 3-aminopiperidine-2,6-dione hydrochloride | 1,1'-Carbonyldiimidazole (B1668759) (CDI), Acetonitrile, 75-80°C | 3-(3-nitrophthalimido)-piperidine-2,6-dione | - | - | [6] |
| 2 | 3-(3-nitrophthalimido)-piperidine-2,6-dione | Reduction (e.g., catalytic hydrogenation) | Pomalidomide | 65% (overall) | 99.56% | [7] |
Synthesis of Lenalidomide
The synthesis of lenalidomide follows a similar strategy, reacting 3-aminopiperidine-2,6-dione hydrochloride with a different phthalic acid derivative.
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference(s) |
| 1 | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride | Base (e.g., K2CO3), N-Methyl-2-pyrrolidone (NMP) | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | 89% | - | [8] |
| 2 | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | Reduction (e.g., Fe/NH4Cl) | Lenalidomide | 59.8% (overall) | 99.6% | [9] |
Experimental Protocols
General Protocol for Heterologous Expression and Purification of Indigoidine Synthase (IdgS)
While a specific, detailed protocol for IdgS is not available in the reviewed literature, a general procedure for the expression and purification of recombinant enzymes in E. coli can be adapted.
General workflow for the expression and purification of recombinant IdgS.
A detailed, step-by-step protocol would require optimization of various parameters such as the E. coli strain, expression vector, induction conditions, and purification buffers.[10][11][12]
Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
The following is a representative protocol based on patent literature:
-
Disperse L-glutamic acid (e.g., 29.4 g) in water.
-
Slowly add ammonia water dropwise while maintaining the temperature below 15°C.
-
Heat the solution to 60°C for 2 hours to induce cyclization and precipitation of 3-aminopiperidine-2,6-dione.[5]
-
Filter and dry the precipitate.
-
Dissolve the dried 3-aminopiperidine-2,6-dione in ethanol.
-
Introduce hydrochloric acid gas into the solution while keeping the temperature below 15°C until precipitation is complete.[5]
-
Filter and dry the product to obtain 3-aminopiperidine-2,6-dione hydrochloride.[5]
Synthesis of Pomalidomide
A representative protocol for the synthesis of pomalidomide is as follows:
-
To a stirred mixture of 3-nitrophthalic acid in acetonitrile, add 1,1'-carbonyldiimidazole (CDI) under a nitrogen atmosphere at ambient temperature.
-
Add 3-aminopiperidine-2,6-dione hydrochloride to the mixture.
-
Heat the reaction mixture to 75-80°C until the reaction is complete (monitored by TLC).[6]
-
Distill off the solvent under reduced pressure.
-
Add water to the residue and cool to 0-5°C to precipitate the nitro-intermediate.
-
The nitro-intermediate is then reduced to pomalidomide, for example, via catalytic hydrogenation using a palladium catalyst.[7]
Role in Immunomodulatory Drug Action
The (S)-3-aminopiperidine-2,6-dione moiety is essential for the therapeutic and teratogenic effects of thalidomide and its analogs.[3] This activity is mediated through the binding of the glutarimide ring to the protein Cereblon (CRBN).[6][7]
Binding to Cereblon (CRBN)
CRBN is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. The glutarimide ring of thalidomide and its analogs binds within a hydrophobic pocket of CRBN.[6] This binding event alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these factors is responsible for the anti-myeloma and immunomodulatory effects of these drugs.[1] The phthalimide (B116566) portion of the drug molecule protrudes from the binding pocket and is responsible for recruiting the neosubstrates.
Mechanism of action of immunomodulatory drugs via Cereblon binding.
Conclusion
(S)-3-aminopiperidine-2,6-dione is a molecule of profound importance in both the natural world and in medicinal chemistry. Its role as a biosynthetic intermediate in the production of indigoidine highlights the elegant efficiency of enzymatic synthesis. Concurrently, its function as the core pharmacophore of a powerful class of immunomodulatory drugs demonstrates its therapeutic potential. A thorough understanding of its biosynthesis, chemical synthesis, and mechanism of action is crucial for the continued development of novel therapeutics that leverage the unique properties of the glutarimide scaffold. This guide provides a foundational resource for researchers and professionals dedicated to advancing this exciting field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. grant.rscf.ru [grant.rscf.ru]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Team:Heidelberg/Project/Indigoidine-Tag - 2013.igem.org [2013.igem.org]
- 9. US20140142314A1 - Methods and Compositions for Production of Blue Pigment Indigoidine - Google Patents [patents.google.com]
- 10. Review Reports - Molecular Mechanisms of the Teratogenic Effects of Thalidomide | MDPI [mdpi.com]
- 11. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Stereochemistry in the Biological Activity of 3-Amino-2,6-piperidinedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-2,6-piperidinedione core scaffold is a cornerstone of a class of potent therapeutic agents, most notably thalidomide (B1683933) and its second-generation immunomodulatory drugs (IMiDs), lenalidomide (B1683929) and pomalidomide (B1683931). The profound biological activities of these molecules, ranging from anti-inflammatory and immunomodulatory to anti-angiogenic and anti-neoplastic, are intricately linked to their stereochemistry. This technical guide provides an in-depth exploration of the stereoselective interactions of these compounds, with a particular focus on their binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). We will delve into the differential activities of the (S)- and (R)-enantiomers, the downstream signaling consequences, and the experimental methodologies used to elucidate these properties.
Introduction: The Stereochemical Dichotomy of this compound Derivatives
The history of thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug development. Marketed as a racemic mixture, it was later discovered that the two enantiomers possess remarkably different biological profiles. The (R)-enantiomer is primarily responsible for the desired sedative effects, while the (S)-enantiomer is the tragic cause of severe teratogenicity[1][2]. This stereochemical duality is a defining feature of the this compound class of compounds and is central to their mechanism of action.
A significant challenge in the therapeutic use of thalidomide is its propensity to undergo in vivo racemization, meaning that administration of the "safe" (R)-enantiomer does not preclude the formation of the teratogenic (S)-enantiomer within the body[1]. This has driven the development of second-generation IMiDs, lenalidomide and pomalidomide, which exhibit improved potency and safety profiles.
Mechanism of Action: The Role of Cereblon (CRBN)
The primary molecular target of this compound derivatives is Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^)[3]. CRBN functions as a substrate receptor, and the binding of an IMiD molecule induces a conformational change that alters its substrate specificity. This leads to the recruitment of "neosubstrates" to the E3 ligase complex, resulting in their ubiquitination and subsequent degradation by the proteasome.
The differential effects of the (S)- and (R)-enantiomers are rooted in their stereospecific binding to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. Structural and biochemical studies have consistently demonstrated that the (S)-enantiomer of thalidomide, lenalidomide, and pomalidomide binds to CRBN with significantly higher affinity than the corresponding (R)-enantiomer[4]. This preferential binding of the (S)-enantiomer is the primary driver of the downstream biological activities, including both the therapeutic anti-cancer effects and the adverse teratogenic effects.
Quantitative Analysis of Stereoselective CRBN Binding and Biological Activity
The stereospecific interaction between this compound derivatives and CRBN, as well as the resulting downstream biological effects, have been quantified using various in vitro assays. The following tables summarize key quantitative data.
Table 1: Stereoselective Binding Affinity of this compound Derivatives to Cereblon (CRBN)
| Compound | Enantiomer | Assay Method | Binding Affinity (Kd/Ki/IC50) | Reference(s) |
| Thalidomide | (S)-enantiomer | Biochemical | ~10-fold stronger binding than (R)-enantiomer | [4] |
| Racemic | Fluorescence Polarization | Ki: 249.20 nM | [5] | |
| Lenalidomide | (S)-enantiomer vs (R)-enantiomer | TR-FRET | (S)-Len-d3 KD: 0.16 µM vs (R)-Len-d3 KD: 1.4 µM | [1] |
| Racemic | Fluorescence Polarization | Ki: 177.80 nM | [5] | |
| Racemic | Isothermal Titration Calorimetry (ITC) | KD: 0.64 µM (for CRBN-DDB1 complex) | [6] | |
| Pomalidomide | (S)-enantiomer vs (R)-enantiomer | Competition Assay | (S)-methyl-pomalidomide IC50: <10 µM vs (R)-methyl-pomalidomide IC50: >300 µM | [7] |
| Racemic | Fluorescence Polarization | Ki: 156.60 nM | [5] | |
| Racemic | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [8] |
Table 2: Stereoselective Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Parameter | (S)-enantiomer | (R)-enantiomer | Racemic | Reference(s) |
| Lenalidomide | MM.1S | IC50 | - | - | ~0.15 - 7 µM | [9] |
| T-regulatory cells | IC50 (inhibition of expansion) | - | - | ~10 µM | [10] | |
| Pomalidomide | T-regulatory cells | IC50 (inhibition of expansion) | - | - | ~1 µM | [10] |
| RPMI-8226 | IC50 | - | - | 8 µM | ||
| OPM2 | IC50 | - | - | 10 µM | ||
| Thalidomide | T-regulatory cells | IC50 (inhibition of expansion) | - | - | >200 µM | [10] |
Signaling Pathways and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
The binding of a this compound derivative to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This process is central to the therapeutic efficacy of these drugs.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-2,6-piperidinedione Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-piperidinedione hydrochloride is a pivotal chemical intermediate, recognized for its role in the synthesis of immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide.[1][2] These agents are crucial in the treatment of various cancers. An extensive understanding of the physicochemical properties of this hydrochloride salt is fundamental for its handling, formulation, and optimization in synthetic and pharmaceutical applications. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and visual representations of its synthetic route and biological relevance.
Core Physicochemical Properties
The hydrochloride salt of this compound enhances the compound's stability and solubility in aqueous solutions, making it more suitable for laboratory and pharmaceutical use compared to its free base.[3] A summary of its key physicochemical properties is presented below.
| Property | Value | References |
| Molecular Formula | C₅H₉ClN₂O₂ | [4][5] |
| Molecular Weight | 164.59 g/mol | [4][5][6] |
| Appearance | White to off-white or light yellow crystalline powder/solid. | [3] |
| Melting Point | >208 °C (with decomposition) | [2][4] |
| Solubility | Soluble in water. Slightly soluble in DMSO (with heating) and sparingly soluble in Methanol (with sonication). | [2][3] |
| pKa | Data not readily available in cited literature. A protocol for determination is provided below. | |
| Purity | Typically >97% (HPLC) | [5][7][] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container under an inert atmosphere at room temperature or refrigerated (2-8 °C). | [2][] |
| SMILES | C1CC(=O)NC(=O)C1N.Cl | [3] |
| InChI Key | YCPULGHBTPQLRH-UHFFFAOYSA-N | [5] |
| CAS Number | 24666-56-6 | [3][5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Melting Point Determination by Capillary Method
The melting point is a crucial indicator of purity. A pure substance typically exhibits a sharp melting range of 1-2°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: If necessary, finely grind the crystalline this compound hydrochloride sample using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube.
-
Packing the Sample: Invert the tube and gently tap its sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
-
Initial Rapid Determination (Optional): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20°C per minute) to determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a new packed capillary tube into the apparatus.
-
Heat the block rapidly until the temperature is about 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting range is reported as T1-T2.
Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Solvent: Use distilled or deionized water as the solvent. Measure and record the initial pH.
-
Sample Addition: Add an excess amount of this compound hydrochloride to a vial containing a known volume of water. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a standard curve of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final pH of the saturated solution.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant(s) by monitoring the pH of a solution as a titrant is added.
Apparatus:
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (e.g., 50 mL or 100 mL)
-
Analytical balance
Reagents:
-
A precisely weighed sample of this compound hydrochloride
-
Standardized solution of sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)
-
Standardized solution of hydrochloric acid (HCl, e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of high-purity water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but not in contact with the stir bar. Position the burette to dispense titrant into the beaker.
-
Titration with Base:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point(s), identified by a sharp change in pH.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point(s) from the inflection point(s) of the curve (often found by examining the first or second derivative of the plot).
-
The pKa value corresponds to the pH at the half-equivalence point. For a compound with an acidic proton (like the protonated amine in the hydrochloride salt), the pKa is the pH at which half of the volume of NaOH required to reach the first equivalence point has been added.
-
Synthesis and Biological Activity Visualization
The following diagrams illustrate a common synthesis route for this compound hydrochloride and its subsequent role in forming molecules that modulate the ubiquitination pathway.
References
- 1. CAS 24666-56-6: this compound hydrochloride [cymitquimica.com]
- 2. 3-Amino-2,6-piperidinedionehydrochloride | 2686-86-4 [chemicalbook.com]
- 3. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 [sigmaaldrich.com]
- 4. (R)-3-Amino-piperidine-2,6-dione hydrochloride | 1801140-47-5 | Benchchem [benchchem.com]
- 5. This compound Hydrochloride 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-2,6-piperidinedione Structural Analogs and Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-2,6-piperidinedione core structure is the cornerstone of a class of therapeutics known as immunomodulatory drugs (IMiDs), which includes thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. Their mechanism of action, which involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins, has opened a new paradigm in drug discovery known as targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental evaluation techniques for this compound analogs and derivatives.
Core Concept: Mechanism of Action
Analogs based on the this compound scaffold function as "molecular glues." They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][2][3][4] This binding event alters the substrate specificity of the E3 ligase, inducing proximity between CRBN and proteins that are not its natural substrates, termed "neosubstrates."[5]
The most well-characterized neosubstrates for clinically approved IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6] Once recruited to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these transcription factors is a key event that leads to the direct anti-proliferative effects on cancer cells and the immunomodulatory activities of these drugs.[1][6] For instance, the loss of IKZF3 leads to a decrease in interferon regulatory factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[1]
Synthesis of Analogs and Derivatives
The synthesis of novel this compound derivatives is a key activity in the discovery of new molecular glues with altered neosubstrate profiles. The core scaffold, this compound, is often used as its hydrochloride salt, which is a critical intermediate.[7][8][9][]
Synthetic strategies frequently involve the use of L-glutamine as a readily available and inexpensive starting material.[8] A general approach involves protection of the amino group, cyclization to form the piperidinedione ring, and subsequent deprotection.[8] Solid-phase synthesis has also been employed to create libraries of thalidomide analogs, allowing for rapid exploration of structure-activity relationships.[11][12][13] This method typically involves coupling a resin-linked phthalic anhydride (B1165640) derivative with an appropriate amine, followed by cleavage and cyclization.[11][12]
Quantitative Biological Data
The evaluation of novel this compound derivatives relies on quantitative assays to determine their binding affinity to CRBN, their efficiency and potency in degrading target proteins, and their ultimate effect on cell viability.
Table 1: CRBN Binding Affinity
This table presents the binding affinities of various IMiDs to the CRBN E3 ligase, often determined by competitive binding assays such as TR-FRET.
| Compound | Assay Type | IC50 | Reference |
| Pomalidomide | TR-FRET | 1.2 µM | [14] |
| Lenalidomide | TR-FRET | 1.5 µM | [14] |
| CC-220 (Iberdomide) | TR-FRET | 60 nM | [14] |
Table 2: Protein Degradation Potency
The potency of a molecular glue is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Analog 5 | IKZF1 | MM.1S | 10 nM | >90% | [15] |
| Analog 5 | GSPT1 | MM.1S | 1.6 nM | >90% | [15] |
| Lenalidomide | IKZF1 | MM.1S | ~50 nM | ~90% | N/A |
| Pomalidomide | IKZF1 | MM.1S | ~5 nM | >95% | N/A |
Note: Lenalidomide and Pomalidomide values are representative from literature and may vary based on experimental conditions.
Table 3: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
The ultimate therapeutic effect is often measured by the compound's ability to inhibit cancer cell proliferation.
| Compound | Cell Line | IC50 | Reference |
| Lenalidomide | MM.1S | ~1 µM | N/A |
| Pomalidomide | MM.1S | ~100 nM | N/A |
| CC-885 | MOLM-13 | <1 nM | [14] |
Note: Values are representative and can vary significantly between different cell lines and assay conditions.
Key Experimental Protocols
Rigorous and reproducible experimental methods are critical for the characterization of novel this compound derivatives.
CRBN Binding Assay: AlphaLISA
This protocol describes a homogenous, no-wash proximity assay to quantify the formation of the ternary complex (CRBN-Compound-Neosubstrate).
Methodology:
-
Reagent Preparation:
-
Prepare a solution of His-tagged CRBN/DDB1 complex.
-
Prepare a solution of Streptavidin-tagged neosubstrate (e.g., IKZF1).
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.
-
Prepare a slurry of Anti-His AlphaLISA acceptor beads and Streptavidin-coated donor beads.
-
-
Assay Procedure:
-
Add His-CRBN/DDB1, Streptavidin-IKZF1, and the test compound to a 384-well assay plate.
-
Add the acceptor and donor bead slurries.
-
Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature with gentle shaking.
-
Read the plate on an AlphaScreen-capable plate reader, measuring luminescence at 615 nm.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the compound concentration and fit to a dose-response curve to determine the EC50 for complex formation.
-
Protein Degradation Assay: Western Blot
This protocol provides a method to visualize and quantify the reduction in target protein levels following compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-Actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[16]
-
Cell Viability Assay: MTT
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17]
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
Conclusion and Future Directions
The this compound scaffold has been instrumental in validating targeted protein degradation as a powerful therapeutic modality. The clinical success of lenalidomide and pomalidomide underscores the potential of this chemical class.[5] Future research is focused on designing novel analogs with improved potency, selectivity, and the ability to degrade new, previously "undruggable" protein targets. The development of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), often incorporates thalidomide-like moieties to recruit the CRBN E3 ligase.[3][16] As our understanding of the structural requirements for CRBN binding and neosubstrate recruitment grows, the rational design of next-generation molecular glues holds immense promise for treating a wide range of diseases.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-2,6-piperidinedionehydrochloride | 2686-86-4 [chemicalbook.com]
- 8. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 9. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]
- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Targets of 3-Amino-2,6-piperidinedione
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-amino-2,6-piperidinedione chemical moiety is the core pharmacophore of a class of small molecules known as immunomodulatory drugs (IMiDs®). This class, which includes thalidomide (B1683933) and its more potent analogs lenalidomide (B1683929) and pomalidomide (B1683931), has become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma and myelodysplastic syndrome (MDS).[1] Initially developed as a sedative, thalidomide's tragic history of teratogenicity belied a powerful therapeutic potential that has only been understood in recent decades.[2]
The mechanism of action for these compounds is unique; they function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate specific proteins, including key transcription factors that drive cancer cell survival. This guide provides a detailed technical overview of the biological targets of the this compound scaffold, the mechanism of action, quantitative binding and degradation data, and the experimental protocols used to elucidate these interactions.
The Primary Target: Cereblon (CRBN)
The direct and primary biological target of the this compound moiety is Cereblon (CRBN) . CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][4] This complex, which also includes Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is a key part of the ubiquitin-proteasome system (UPS), which tags proteins for degradation.
IMiDs bind enantioselectively within a tri-tryptophan pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[5] This binding event does not inhibit the E3 ligase; instead, it allosterically modulates CRBN's substrate specificity, creating a neomorphic protein interface that can recruit proteins not normally targeted by CRL4^CRBN^. These newly recruited proteins are termed "neosubstrates."[6]
The binding of an IMiD to CRBN induces a conformational change that creates a new binding surface. This new surface has a high affinity for a structural motif, often a β-hairpin loop containing a critical glycine (B1666218) residue, present on neosubstrate proteins.[7] The IMiD thus acts as a molecular glue, stabilizing the interaction between CRBN and the neosubstrate. This ternary complex formation (CRBN-IMiD-Neosubstrate) brings the neosubstrate into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Key Biological Targets (Neosubstrates)
The therapeutic effects and toxicities of IMiDs are dictated by the specific portfolio of neosubstrates they induce for degradation. Different analogs of the this compound core exhibit distinct neosubstrate profiles.
IKZF1 (Ikaros) and IKZF3 (Aiolos) are lymphoid transcription factors essential for the survival of multiple myeloma cells.[8] Lenalidomide and pomalidomide potently induce the degradation of IKZF1 and IKZF3.[1][8] This degradation leads to the downregulation of key myeloma survival genes, including Interferon Regulatory Factor 4 (IRF4) and MYC, and is a primary driver of the anti-myeloma activity of these drugs.[1]
CK1α is a serine/threonine kinase whose gene is located within the commonly deleted region of chromosome 5q in myelodysplastic syndrome (del(5q) MDS).[9] Lenalidomide, but not pomalidomide, selectively induces the degradation of CK1α.[6] In del(5q) MDS, the haploinsufficient expression of CK1α makes these cells particularly sensitive to further CK1α reduction by lenalidomide, providing a clear mechanistic basis for the drug's specific efficacy in this disease.[9]
SALL4 is a developmental transcription factor crucial for embryogenesis, including limb and heart development.[2][10] The degradation of SALL4 is induced by thalidomide and its analogs.[3][10] Strikingly, heterozygous loss-of-function mutations in the SALL4 gene cause Duane Radial Ray Syndrome, which phenocopies the severe birth defects associated with thalidomide exposure.[3][10] This has established SALL4 degradation as the likely mechanistic driver of thalidomide's teratogenicity.[2][10]
GSPT1 is a translation termination factor. Certain novel CRBN-modulating compounds, such as CC-885, have been developed that potently induce the degradation of GSPT1 while having varied effects on other neosubstrates.[7] GSPT1 degradation has shown strong cytotoxic activity across a broad range of cancer cell lines, highlighting it as a promising anti-tumor target.[7][11]
Quantitative Data
The efficacy of a this compound derivative is determined by its binding affinity to CRBN and its efficiency in forming a stable ternary complex to induce neosubstrate degradation. These parameters are quantified by values such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for neosubstrates.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Assay Method | System | Affinity Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| Thalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | Ki | ~250 nM | [5] |
| Lenalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | Ki | ~178 nM | [5] |
| Lenalidomide | Surface Plasmon Resonance | Recombinant CRBN | Kd | 445 ± 19 nM | [12] |
| Lenalidomide | Competitive Pull-down | U266 Cell Lysate | IC50 | ~1-2 µM | [4][13] |
| Pomalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | Ki | ~157 nM | [5] |
| Pomalidomide | Surface Plasmon Resonance | Recombinant CRBN | Kd | 264 ± 18 nM | [12] |
| Pomalidomide | Competitive Pull-down | U266 Cell Lysate | IC50 | ~1-2 µM | [4][13] |
| CC-885 | AlphaScreen | Recombinant CRBN | IC50 | 18 ± 1 nM |[14] |
Table 2: Degradation Potency of IMiDs Against Key Neosubstrates
| Compound | Neosubstrate | Cell Line | Degradation Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| Lenalidomide | IKZF1 | MM.1S | DC50 | 3.92 µM | [15] |
| Lenalidomide | IKZF1 | MM.1S | Dmax | 64.0% | [15] |
| Pomalidomide | IKZF3 (Aiolos) | MM.1S | DC50 | 8.7 nM | [12] |
| Pomalidomide | IKZF3 (Aiolos) | MM.1S | Dmax | >95% | [12] |
| Lenalidomide | CK1α | - | - | Induces degradation | [6][9] |
| Pomalidomide | CK1α | - | - | Does not induce degradation | [12] |
| Thalidomide | SALL4 | H9 hESC | - | Dose-dependent degradation | [10] |
| CC-885 | GSPT1 | MV4-11 | DC50 | 2.1 nM (24h) |[14] |
Experimental Protocols
The identification and characterization of CRBN neosubstrates rely on a combination of biochemical, cell-based, and proteomics approaches.
This protocol is used to confirm the direct binding of a compound to CRBN in a cellular context.
-
Cell Lysis: Culture cells (e.g., HEK293T or MM.1S) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors).[16]
-
Lysate Pre-clearing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Compound Incubation (Competition): Aliquot the cleared lysate. To separate aliquots, add the test compound at various concentrations or a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Incubation: Add thalidomide-analog-conjugated affinity beads (e.g., magnetic beads) to each lysate aliquot.[4] Incubate for an additional 2-4 hours at 4°C with rotation to allow CRBN to bind to the immobilized ligand.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using a primary antibody specific for CRBN. A decrease in the CRBN signal in the presence of the test compound indicates competitive binding.
This is the standard method to confirm and quantify the degradation of a target protein in cells.
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S for IKZF1) at a suitable density. Treat cells with a dose-response of the test compound or vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Normalize the protein concentration for all samples and add 4X SDS-PAGE loading buffer. Boil samples at 95-100°C for 5 minutes. Load equal amounts of total protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1) overnight at 4°C.[17]
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane 3 times with TBST.
-
Also, probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and image with a chemiluminescence detector. Quantify the band intensities using densitometry software. Normalize the neosubstrate signal to the loading control. Plot the normalized intensity versus compound concentration to determine DC50 and Dmax values.
This assay reconstitutes the ubiquitination cascade in a test tube to confirm that a neosubstrate is a direct target of the CRL4^CRBN^ ligase in a compound-dependent manner.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following recombinant components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3/UbcH5c)
-
CRL4^CRBN^ E3 ligase complex
-
The purified neosubstrate protein of interest (e.g., IKZF1)
-
Ubiquitin
-
The test compound (e.g., Pomalidomide) or DMSO as a negative control.[1]
-
-
Initiation: Initiate the reaction by adding a solution of Mg-ATP. A "No ATP" control is critical to ensure the observed ubiquitination is ATP-dependent.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes to allow the enzymatic cascade to proceed.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with a primary antibody against the neosubstrate.
-
A positive result is the appearance of a high-molecular-weight ladder or smear above the band for the unmodified substrate, which is indicative of polyubiquitination. This ladder should only be present in the lane containing the IMiD compound and ATP. Probing with an anti-ubiquitin antibody can confirm the smear consists of ubiquitinated species.[18]
-
Conclusion
The this compound scaffold represents a paradigm-shifting therapeutic modality. By acting as molecular glues, these compounds hijack the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of specific neosubstrates. The portfolio of degraded proteins, including IKZF1, IKZF3, and CK1α, is directly responsible for the powerful anti-cancer effects of lenalidomide and pomalidomide, while the degradation of SALL4 explains the teratogenic risk. The ongoing discovery of novel modulators of CRBN that degrade new targets like GSPT1 continues to expand the therapeutic possibilities. A thorough understanding of these biological targets and the methods used to characterize them is essential for the rational design of the next generation of safer and more effective molecular glue degraders.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the In Vitro Cytotoxicity of 3-Amino-2,6-piperidinedione
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, a molecule of significant interest in medicinal chemistry due to its structural relationship to thalidomide (B1683933) and its derivatives. While direct, extensive research on the cytotoxicity of this specific compound is limited in publicly available literature, this guide synthesizes the existing information and provides context based on related compounds and general pharmacological knowledge.
Introduction to this compound
This compound, also known as aminoglutethimide, is a chiral molecule and a key pharmacophore present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1] It is recognized for its antineoplastic, anti-angiogenic, and anti-inflammatory properties.[2] The compound and its derivatives are known to act as inhibitors of cullin ring E3 ubiquitin ligase, regulate cytokine production, and modulate T-cell co-stimulation.[2] It is also a known active metabolite of (±)-thalidomide.[3]
In Vitro Cytotoxicity Data
-
It has been shown to inhibit the growth of prostate cancer cells.[4]
-
It is reported to reduce the expression of TNF-α in human myeloid leukemia cells.[4]
-
Interestingly, it was found to be inactive against HL-60 cells, a human promyelocytic leukemia cell line.[4]
Given the limited direct data, the cytotoxic potential of this compound is often inferred from studies of its derivatives and parent compounds.
Potential Mechanisms of Action and Signaling Pathways
The precise signaling pathways through which this compound exerts its cytotoxic effects are not well-elucidated in the available literature. However, based on its classification as a thalidomide analog and its known biological activities, several potential mechanisms can be proposed.
E3 Ubiquitin Ligase Inhibition
A primary mechanism of action for thalidomide and its analogs is the binding to and modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, which can include transcription factors essential for cancer cell survival and proliferation. It is plausible that this compound, as the core structure, contributes to this interaction.
Caption: Proposed mechanism of E3 ubiquitin ligase modulation.
Apoptosis Induction
Many cytotoxic agents induce programmed cell death, or apoptosis. One study on a derivative, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, detailed the induction of apoptosis through the activation of caspase-8, leading to a cascade involving Bid, Bax, Bcl-2, and caspase-9.[6] While this is not the same molecule, it suggests that amino-piperidine structures can engage apoptotic pathways.
Caption: Hypothetical apoptosis induction pathway.
Experimental Protocols for In Vitro Cytotoxicity Assessment
While specific protocols for this compound are not detailed in the literature, standard cell viability and apoptosis assays would be appropriate for its evaluation.
Cell Viability Assays (e.g., MTT, XTT, or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which correlates with cell viability.
General Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add the assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for a cell viability assay.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
General Protocol Outline:
-
Cell Treatment: Treat cells in culture plates with this compound at concentrations around the estimated IC50.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Summary and Future Directions
This compound is a compound of significant pharmacological interest due to its core structural role in several established anti-cancer drugs. While its direct in vitro cytotoxicity is not extensively documented, its known biological activities and the effects of its derivatives suggest a potential for antineoplastic effects, likely mediated through the modulation of E3 ubiquitin ligases and the induction of apoptosis.
Future research should focus on systematically evaluating the in vitro cytotoxicity of this compound across a broad panel of cancer cell lines to establish its IC50 values and spectrum of activity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways it modulates and to identify its direct molecular targets. Such studies will be crucial in determining the potential of this compound and its novel derivatives as future therapeutic agents.
References
- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-Aminopiperidine-2,6-dione hydrochloride salt | 24666-56-6 | FA11978 [biosynth.com]
- 5. (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Amino-2,6-piperidinedione Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-2,6-piperidinedione hydrochloride is a critical building block in the synthesis of various pharmaceutical agents, most notably immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide (B1683931).[1][2][3][4][] These drugs are used in the treatment of multiple myeloma and other hematological cancers.[1] The precise and efficient synthesis of this intermediate is therefore of significant interest to the drug development community. This document provides detailed protocols for the synthesis of this compound hydrochloride, complete with quantitative data and workflow visualizations.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 24666-56-6 | [3] |
| Molecular Formula | C₅H₉ClN₂O₂ | [4][6][7][8] |
| Molecular Weight | 164.59 g/mol | [4][6][7][8][9] |
| Appearance | White to off-white or light yellow powder/crystal | [3][9][10] |
| Melting Point | ~245°C | [3] |
| Purity | >98.0% | [9][10] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. The hydrochloride salt form enhances water solubility. | [3][7] |
Synthesis Protocol 1: From L-Glutamic Acid via Diammonium Salt Cyclization
This method presents a straightforward, two-step synthesis from L-glutamic acid, avoiding the use of toxic reagents.[1]
Reaction Scheme
Caption: Synthesis of this compound HCl from L-Glutamic Acid.
Experimental Protocol
Step 1: Synthesis of this compound (Free Base)
-
In a suitable reaction vessel, disperse 29.4 g of L-glutamic acid in 294 g of water with stirring.
-
Slowly add 8.75 g of ammonia water dropwise to the suspension, ensuring the temperature is maintained below 15°C.
-
After the L-glutamic acid has completely dissolved, continue to stir the solution for an additional 30 minutes to form the diammonium salt of L-glutamic acid.[1]
-
Heat the reaction mixture to 60°C for 2 hours. During this time, the diammonium salt will cyclize, eliminating a molecule of ammonia and precipitating this compound from the solution.[1]
-
Filter the resulting solid and dry it at 105°C for 3 hours.[1]
Step 2: Formation of this compound Hydrochloride
-
Dissolve the dried this compound (21.0 g) in 210 g of ethanol.[1]
-
Bubble hydrochloric acid gas through the solution while maintaining the temperature below 15°C.[1]
-
Continue the introduction of HCl gas until no further solid precipitates.
-
Filter the precipitated product and dry it at 70°C for 3 hours to yield this compound hydrochloride.[1]
Quantitative Data
| Starting Material | Reagents | Product | Yield | Purity |
| L-Glutamic Acid (29.4 g) | 1. Ammonia Water (8.75 g)2. Ethanol (210 g)3. HCl gas | This compound Hydrochloride | 27.0 g (82.1% total yield) | 99.76% |
Data sourced from patent CN105859908A.[1]
Synthesis Protocol 2: From L-Glutamine via Protection and Cyclization
This alternative route utilizes L-Glutamine as the starting material and involves protection, cyclization, and deprotection steps.[2] This method offers mild reaction conditions and avoids high-pressure hydrogenation.[2]
Reaction Scheme
Caption: Synthesis of this compound HCl from L-Glutamine.
Experimental Protocol
Step 1: Protection of L-Glutamine
-
Dissolve L-Glutamine in a suitable alkaline medium (e.g., sodium hydroxide (B78521) solution).
-
Add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to the solution to protect the amino group, yielding N-tert-butoxycarbonyl-L-Glutamine.[2]
Step 2: Cyclization
-
Under anhydrous conditions, dissolve the N-Boc-L-Glutamine from the previous step in a suitable solvent.
-
Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to initiate cyclization.[2]
-
Stir the reaction until completion to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.[2]
Step 3: Deprotection and Salt Formation
-
Dissolve the protected intermediate in an acidic medium, such as a 2-4 M solution of hydrochloric acid in ethyl acetate, methanol, or ethanol.[2]
-
Stir the reaction at a temperature between 0-50°C to remove the Boc protecting group and concurrently form the hydrochloride salt.[2]
-
Isolate the product, this compound hydrochloride, by filtration or evaporation.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis from L-Glutamic Acid.
Safety Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][11]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Store in a cool, dry, well-closed container away from moisture and strong light/heat.[3][11]
This document is intended for use by qualified professionals and assumes a baseline knowledge of standard laboratory procedures and safety protocols.
References
- 1. Synthesis method of pomalidomide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 3. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 3-Amino-2,6-piperidinedionehydrochloride | 2686-86-4 [chemicalbook.com]
- 6. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]
- 7. (R)-3-Amino-piperidine-2,6-dione hydrochloride | 1801140-47-5 | Benchchem [benchchem.com]
- 8. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 10. This compound Hydrochloride 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. aksci.com [aksci.com]
Application Notes and Protocols: N-Boc Protection of 3-Amino-2,6-piperidinedione
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-Boc (tert-butoxycarbonyl) protection of 3-Amino-2,6-piperidinedione is a critical step in the synthesis of various derivatives of this core structure, which is a key pharmacophore in a range of therapeutic agents. The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. This document provides a detailed protocol for the N-Boc protection of the amino group of this compound, starting from L-glutamine. The resulting compound, tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a valuable intermediate for further chemical modifications.
Reaction Scheme
The overall synthesis involves a two-step process starting from L-glutamine:
-
N-Boc Protection: The amino group of L-glutamine is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in an alkaline medium.
-
Cyclization: The resulting N-Boc-L-glutamine is then cyclized to form the desired N-Boc-3-amino-2,6-piperidinedione.
Experimental Protocols
Materials and Methods
-
L-Glutamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Dioxane
-
Water
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Protocol 1: N-Boc Protection of L-Glutamine
This protocol outlines the protection of the amino group of L-glutamine using di-tert-butyl dicarbonate.
Procedure:
-
In a round-bottom flask, dissolve L-glutamine (1.0 eq) in a mixture of dioxane and water.
-
Add a suitable base, such as sodium hydroxide (2.0 eq), to the solution to create an alkaline medium.
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-L-glutamine as a crude product. This is often a white solid or a thick oil.
Protocol 2: Cyclization to form tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
This protocol describes the cyclization of N-Boc-L-glutamine to the desired piperidinedione derivative.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude N-Boc-L-glutamine (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 to 1.5 eq) to the solution and stir at room temperature for 1-2 hours, or until the activation of the carboxylic acid is complete.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.
-
Heat the reaction to reflux and stir for 4-8 hours. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure tert-butyl (2,6-dioxopiperidin-3-yl)carbamate.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| L-Glutamine | C₅H₁₀N₂O₃ | 146.14 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Group Reagent |
| N-Boc-L-glutamine | C₁₀H₁₈N₂O₅ | 246.26 | Intermediate |
| tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate | C₁₀H₁₆N₂O₄ | 228.25[1] | Final Product |
Note: Yields can vary depending on the specific reaction conditions and scale. Based on literature for similar reactions, yields for the Boc protection step are typically high ( >90%), while the cyclization step may proceed with moderate to high yields.
Mandatory Visualization
Caption: Experimental workflow for the N-Boc protection of this compound.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 3-Amino-2,6-piperidinedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-2,6-piperidinedione, also known as a glutarimide (B196013) moiety, is a critical pharmacophore found in a variety of biologically active molecules, most notably in the class of drugs known as immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs (e.g., lenalidomide, pomalidomide). In the context of peptide and protein science, the incorporation of this moiety is of significant interest for the development of novel therapeutics, particularly in the field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). The glutarimide portion of a PROTAC is responsible for recruiting the E3 ubiquitin ligase Cereblon (CRBN), a key step in the ubiquitination and subsequent proteasomal degradation of a target protein.
These application notes provide a detailed overview and protocols for the incorporation of the this compound moiety into peptides using solid-phase peptide synthesis (SPPS) techniques. The primary method described herein is the on-resin cyclization of a glutamic acid residue to form the desired glutarimide structure.
Principle of On-Resin Glutarimide Formation
The direct incorporation of a pre-synthesized Fmoc-3-amino-2,6-piperidinedione amino acid into a growing peptide chain via standard SPPS is not a commonly documented procedure. A more accessible and practical approach is the on-resin, base-induced cyclization of a glutamic acid (Glu) residue, particularly when it is followed by an amino acid with low steric hindrance, such as glycine (B1666218) (Gly). This intramolecular reaction results in the formation of the stable six-membered glutarimide ring.
The reaction is understood to proceed via the attack of the backbone amide nitrogen of the subsequent amino acid on the side-chain carboxyl group of the glutamic acid residue. This process can be intentionally induced under specific conditions to yield the desired this compound-containing peptide.
Experimental Data
The following table summarizes quantitative data from a study on glutarimide formation during the solid-phase synthesis of a tailed cyclic RGD peptide. The data highlights the efficiency of the on-resin cyclization under specific conditions.
| Peptide Sequence | Step | Expected Product | Observed Product | Yield/Formation Efficiency | Reference |
| Fmoc-RGDfE(GGGKK)-OAll | Step 1: Linear Peptide Synthesis | Fmoc/allyl protected linear peptide | Glutarimide-containing peptide | 100% glutarimide formation | [1] |
| Deprotection of above | Step 2: Allyl and Fmoc deprotection | Deprotected linear peptide | Deprotected glutarimide-containing peptide | - | [1] |
| Cyclization of above | Step 3: Head-to-tail cyclization | Cyclic RGD peptide with tail | Disrupted cyclization due to glutarimide | - | [1] |
Note: The 100% formation of the glutarimide in this specific sequence highlights the favorability of this reaction under standard SPPS conditions when a Glu(Side-chain O-allyl)-Gly sequence is present.
Experimental Protocols
Protocol 1: On-Resin Formation of a this compound Moiety within a Peptide Sequence
This protocol is adapted from the observed glutarimide formation during the synthesis of a linear peptide and is intended for the deliberate synthesis of a peptide containing the this compound structure.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
Fmoc-Glu(OAll)-OH (or other orthogonally protected glutamic acid)
-
Coupling reagents: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate), HBTU/HOBt, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Allyl deprotection reagent: Pd(PPh₃)₄ in a mixture of acetic acid/NMM/DCM
-
Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a standard TFA/TIS/Water (95:2.5:2.5) cocktail
-
Cold diethyl ether for precipitation
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, IPA, and DCM.
-
Amino Acid Couplings: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF for 1-2 hours). Monitor the completion of each coupling reaction using a ninhydrin (B49086) test.
-
Incorporation of the Glutamic Acid Precursor:
-
Couple Fmoc-Glu(OAll)-OH to the growing peptide chain using the standard coupling protocol.
-
Following the glutamic acid, couple the next amino acid, preferably Fmoc-Gly-OH, to facilitate the subsequent cyclization.
-
-
Peptide Elongation: Continue coupling the remaining amino acids of your sequence.
-
On-Resin Cyclization to Form the Glutarimide Ring:
-
Once the linear peptide sequence is fully assembled, perform a final Fmoc deprotection.
-
The glutarimide formation is often induced by the basic conditions of the piperidine treatment for Fmoc deprotection. To ensure complete cyclization, an extended treatment with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be considered, though piperidine treatment is often sufficient for a Glu-Gly sequence.
-
-
Allyl Group Deprotection (if necessary for other modifications): If the allyl protecting group on the glutamic acid side chain needs to be removed for other purposes (e.g., further derivatization), treat the resin with a solution of Pd(PPh₃)₄. Note: For the formation of the glutarimide, the side-chain protecting group of glutamic acid must be labile under conditions that favor intramolecular cyclization.
-
Cleavage and Global Deprotection:
-
Wash the resin extensively with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[2]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for On-Resin Glutarimide Formation
Caption: Workflow for SPPS incorporating on-resin glutarimide formation.
Signaling Pathway of Glutarimide-Containing Peptides (PROTACs)
Caption: PROTAC mechanism utilizing a glutarimide moiety to induce protein degradation.
Applications and Future Perspectives
The ability to incorporate the this compound moiety into peptides opens up new avenues for drug discovery and development. The primary application lies in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeting previously "undruggable" proteins. By designing peptides that can specifically bind to a protein of interest and incorporating the glutarimide warhead, researchers can create highly selective protein degraders.
Future research in this area may focus on:
-
Optimizing the on-resin cyclization conditions for different peptide sequences to maximize yield and purity.
-
Developing new orthogonally protected glutamic acid derivatives to allow for more versatile synthetic strategies.
-
Exploring the impact of the peptide backbone and surrounding amino acids on the binding affinity of the glutarimide moiety to Cereblon.
-
Expanding the scope of this methodology to synthesize other complex peptide-drug conjugates.
By providing a reliable method for the incorporation of the this compound moiety, these protocols will aid researchers in the design and synthesis of next-generation peptide-based therapeutics.
References
Application Notes and Protocols for the Preparation of Lenalidomide using 3-Amino-2,6-piperidinedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Lenalidomide (B1683929), a crucial immunomodulatory drug, utilizing 3-amino-2,6-piperidinedione as a key starting material. The synthesis involves a two-step process: the condensation of this compound hydrochloride with a substituted nitrobenzoate derivative to form a nitro intermediate, followed by the reduction of the nitro group to yield Lenalidomide. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and visual aids to facilitate the replication and optimization of this synthetic route.
Introduction
Lenalidomide is an immunomodulatory agent with potent anti-angiogenic and antineoplastic properties. It is a structural analogue of thalidomide (B1683933) with improved efficacy and a better safety profile. A common and effective synthetic route to Lenalidomide involves the use of this compound. This document outlines the chemical pathway and provides detailed protocols for its successful implementation in a laboratory setting.
Chemical Synthesis Pathway
The synthesis of Lenalidomide from this compound is typically achieved in two main steps:
-
Condensation: Reaction of this compound hydrochloride with methyl 2-(bromomethyl)-3-nitrobenzoate to form the nitro intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
-
Reduction: Reduction of the nitro group of the intermediate to an amino group, yielding Lenalidomide.
Caption: General two-step synthesis of Lenalidomide.
Data Presentation
Table 1: Summary of Reaction Conditions for the Condensation Step
| Reagent 1 | Reagent 2 | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound HCl | Methyl 2-(bromomethyl)-3-nitrobenzoate | Triethylamine (B128534) | N,N-Dimethylformamide (DMF) | 50-55 | 8-10 | ~86 | [1][2] |
| This compound HCl | Methyl 2-(bromomethyl)-3-nitrobenzoate | Sodium Bicarbonate | N,N-Dimethylformamide (DMF) | 50-60 | 2-3 | - | [3] |
| This compound HCl | Methyl 2-(bromomethyl)-3-nitrobenzoate | N,N-Diisopropylethylamine | - | 80-85 | 12 | - | [4] |
| This compound HCl | Methyl 2-(bromomethyl)-3-nitrobenzoate | Triethylamine | Acetonitrile (B52724) (MeCN) | 50-55 | - | 57 | [2] |
| This compound HCl | Methyl 2-(bromomethyl)-3-nitrobenzoate | Potassium Carbonate | N-Methyl-2-pyrrolidone (NMP) | 50-55 | - | 89 | [2] |
Table 2: Summary of Reaction Conditions for the Reduction Step
| Starting Material | Catalyst/Reducing Agent | Solvent(s) | Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C, H₂ | 1,4-Dioxane | 50 psi | - | 6.5 | ~36 | [1] |
| 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C, H₂ | Methanol | 50 psi | - | 5 | 51 | [1] |
| 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 5% Pd/C, H₂ | Ethanol (B145695) | 0.4 MPa | 40 | - | 98.2 | [5] |
| 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Iron powder, NH₄Cl | Ethanol/Water | Atmospheric | 80 | 4 | 84 | [6] |
| 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Pd/C, H₂ | Acetonitrile/Methanol | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
This protocol is adapted from a high-yielding procedure.[1][2]
Materials:
-
This compound hydrochloride
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Nitrogen inlet
-
Filtration apparatus
Procedure:
-
To a solution of this compound hydrochloride (100 g, 0.61 mol) in N,N-dimethylformamide (800 ml), add triethylamine (140.8 g, 2.29 mol) at 25-30 °C.[1]
-
Prepare a solution of methyl 2-bromomethyl-3-nitro-benzoate (186.0 g, 1.13 mol) in acetonitrile (200 ml).[1]
-
Add the solution from step 2 to the reaction mixture from step 1 under a nitrogen atmosphere with stirring.
-
Heat the reaction mixture to 50-55 °C and maintain for 8-10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into purified water to precipitate the product.
-
Filter the solid, wash with water, and then with a cold solvent like ethanol to remove impurities.
-
Dry the solid under vacuum to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
Caption: Workflow for the synthesis of the nitro intermediate.
Protocol 2: Synthesis of Lenalidomide by Catalytic Hydrogenation
This protocol describes a high-yield reduction of the nitro intermediate.[5]
Materials:
-
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
-
5% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogenation reactor
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Petroleum ether (for recrystallization)
Procedure:
-
In a hydrogenation reactor, add 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (0.4 g) and 5% palladium on carbon (0.4 g) to a solution of ethanol (15 ml).[5]
-
Pressurize the reactor with hydrogen gas to 0.4 MPa.[5]
-
Heat the reaction mixture to 40 °C with stirring.
-
Maintain these conditions until the reaction is complete (monitor by TLC or HPLC).
-
After completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from petroleum ether to obtain pure Lenalidomide.
Caption: Workflow for the catalytic hydrogenation to Lenalidomide.
Lenalidomide's Mechanism of Action: Signaling Pathways
Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor effects and immunomodulation. A key mechanism involves its binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[8][9] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9]
The degradation of Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of interferon regulatory factor 4 (IRF4), a key survival factor, resulting in apoptosis.[9][10] In T-cells, the degradation of these transcription factors leads to increased production of Interleukin-2 (IL-2), which enhances T-cell proliferation and the cytotoxic activity of Natural Killer (NK) cells.[9][10][11]
Lenalidomide also has direct effects on T-cells, acting as a co-stimulatory molecule to promote T-cell proliferation and the production of cytokines like IL-2 and Interferon-gamma (IFN-γ).[8][10] Furthermore, it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12.[8] Its anti-angiogenic effects are mediated by inhibiting vascular endothelial growth factor (VEGF).[8][11]
Caption: Simplified signaling pathway of Lenalidomide's mechanism of action.
Conclusion
The synthesis of Lenalidomide from this compound is a well-established and efficient method. By carefully selecting reagents, solvents, and reaction conditions, high yields and purity of the final product can be achieved. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis and development of this important therapeutic agent. Understanding the intricate mechanism of action of Lenalidomide is also crucial for its application and the development of next-generation immunomodulatory drugs.
References
- 1. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 6. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 7. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
Application Notes and Protocols: In Vivo Experimental Design for 3-Amino-2,6-piperidinedione Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-piperidinedione forms the core chemical scaffold of a class of therapeutics known as immunomodulatory imide drugs (IMiDs), which includes thalidomide (B1683933), lenalidomide, and pomalidomide.[1][2][3][4] These molecules exert their pleiotropic effects—including anti-proliferative, anti-angiogenic, and immunomodulatory actions—primarily through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][5][6] By binding to CRBN, these compounds induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, leading to downstream therapeutic effects.
This document provides detailed application notes and protocols for the design and execution of in vivo experimental studies involving this compound and its derivatives. These guidelines are intended to assist researchers in preclinical evaluation of these compounds for efficacy, pharmacokinetics, and pharmacodynamics.
Preclinical Animal Models
The selection of an appropriate animal model is critical for the translational relevance of in vivo studies. Due to species-specific differences in CRBN, particularly the resistance of murine CRBN to some therapeutic effects of IMiDs, careful consideration of the model system is necessary.[6][7]
1. Humanized CRBN Mice: To overcome the limitations of wild-type murine models, genetically engineered mice expressing human CRBN (or a "humanized" version, e.g., CRBNI391V) are highly recommended.[6] These models allow for the investigation of CRBN-dependent pharmacology and toxicology of this compound derivatives in a more physiologically relevant context.[6]
2. Xenograft Models: For oncology applications, various immunodeficient mouse strains (e.g., nude, SCID, NSG) are utilized for the engraftment of human tumor cell lines or patient-derived xenografts (PDXs).[8][9] This approach is suitable for evaluating the anti-tumor efficacy of the test compounds.
3. Alternative Models for Specific Endpoints:
-
Zebrafish and Chicken Embryos: These models are valuable for rapid preliminary screening of novel analogs for anti-angiogenic and anti-inflammatory properties, as well as potential teratogenicity.[7][10][11]
-
Disease-Specific Models: For studying immunomodulatory effects, models of inflammatory conditions, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, can be employed.[6]
Experimental Design and Protocols
General Considerations
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Compound Formulation: The test compound should be formulated in a vehicle that ensures its solubility and stability. A common vehicle formulation involves a mixture of solvents such as DMSO, PEG300, Tween-80, and saline. The vehicle should be tested alone in a control group.[5]
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intratumoral injection) should be chosen based on the physicochemical properties of the compound and the intended clinical application.[5][9]
-
Dose and Schedule: Dose levels and treatment schedules should be determined based on preliminary in vitro potency and in vivo tolerability studies.
Protocol 1: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound derivative.
Animal Model: Female beige-nude-xid (BNX) mice, 6-8 weeks old.[8]
Cell Line: Hs Sultan multiple myeloma cells.[8]
Methodology:
-
Cell Culture: Culture Hs Sultan cells according to the supplier's recommendations.
-
Tumor Implantation: Subcutaneously inject 5 x 106 Hs Sultan cells in 200 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution daily via intraperitoneal (i.p.) injection.
-
Test Compound Group: Administer the test compound (e.g., 50 mg/kg) dissolved in the vehicle daily via i.p. injection.[8]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Record the final tumor weights.
-
-
Pharmacodynamic Analysis: A subset of tumors can be collected for Western blot analysis of target protein degradation or immunohistochemistry for microvessel density.
Data Presentation:
Table 1: Anti-Tumor Efficacy Data
| Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | |||
| Test Compound | 50 |
Protocol 2: Pharmacodynamic Analysis of Target Protein Degradation
Objective: To confirm the mechanism of action by assessing the degradation of a target protein (e.g., Ikaros - IKZF1) in tumor tissue or peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Sample Collection: Collect tumor tissue or blood samples from treated and control animals at specified time points after the final dose.
-
Tissue Homogenization: Homogenize tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[5]
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of the target protein.
Data Presentation:
Table 2: Target Protein Degradation in Tumor Tissue
| Group | Dose (mg/kg) | Time Point (hours post-dose) | Relative Target Protein Level (% of Control) ± SEM |
| Vehicle Control | 0 | 24 | 100 |
| Test Compound | 50 | 24 |
Visualizations
Signaling Pathway
Caption: CRBN-mediated protein degradation pathway.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
- 1. Repurposing Immunomodulatory Imide Drugs (IMiDs) in Neuropsychiatric and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Compounds (Imids®) in the Treatment of Multiple Myeloma | Biomolecules and Biomedicine [bjbms.org]
- 3. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Humanized cereblon mice revealed two distinct therapeutic pathways of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory analogs of thalidomide inhibit growth of Hs Sultan cells and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 3-Amino-2,6-piperidinedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-piperidinedione is a key chemical intermediate and a core structural component of immunomodulatory drugs (IMiDs), a class of agents with potent anti-cancer and immunomodulatory properties.[1] Understanding the cellular effects of this compound and its derivatives is crucial for the development of novel therapeutics, particularly in the field of oncology. The primary molecular target of IMiDs is the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] The degradation of these transcription factors is a key event that underlies the antiproliferative and immunomodulatory effects of these compounds.[2][4]
These application notes provide detailed protocols for testing the in vitro efficacy of this compound and its analogs, focusing on cell viability, target engagement, and downstream signaling effects in relevant cancer cell lines.
Data Presentation
The antiproliferative activity of immunomodulatory drugs is a key indicator of their potential therapeutic efficacy. The following tables summarize the 50% inhibitory concentration (IC50) values for the well-characterized IMiDs, lenalidomide (B1683929) and pomalidomide (B1683931), in various multiple myeloma cell lines. These values can serve as a benchmark for evaluating the potency of this compound and its derivatives.
Table 1: Comparative IC50 Values of Immunomodulatory Drugs in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Lenalidomide | U266 | ~2 | 48 hours | [5] |
| Lenalidomide | Various | 0.15 - 7 | 72 hours | [6] |
| Pomalidomide | U266 | ~2 | Not Specified | [5][7] |
| Pomalidomide | RPMI-8226 | 8 | 48 hours | [8] |
| Pomalidomide | OPM2 | 10 | 48 hours | [8] |
Signaling Pathway
The binding of this compound or its derivatives to Cereblon (CRBN) initiates a cascade of events leading to the degradation of specific target proteins and subsequent anti-cancer effects. This signaling pathway is central to the mechanism of action of this class of compounds.
Caption: CRBN-mediated degradation pathway initiated by this compound.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound hydrochloride (dissolved in DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed suspension multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT cell viability assay.
Western Blotting for IKZF1 and IKZF3 Degradation
This protocol is used to detect the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in response to treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
This compound hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting and imaging equipment
Procedure:
-
Cell Treatment: Treat multiple myeloma cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of IKZF1 and IKZF3 degradation.
References
- 1. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Aminopiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-aminopiperidine and its derivatives are crucial chiral building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3][4] These inhibitors, such as Alogliptin and Linagliptin, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][3][4] The stereochemistry at the C-3 position of the piperidine (B6355638) ring is critical for the pharmacological activity of these drugs. This document provides detailed application notes and experimental protocols for various asymmetric methods to synthesize (R)-3-aminopiperidine derivatives, ensuring high enantiopurity.
Application in Drug Development: DPP-4 Inhibition
(R)-3-aminopiperidine derivatives form the core of several DPP-4 inhibitors. DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These incretins play a vital role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressing glucagon (B607659) release from pancreatic α-cells.[2][5][6] By inhibiting DPP-4, drugs derived from (R)-3-aminopiperidine prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[1][5]
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition pathway by (R)-3-aminopiperidine derivatives.
Asymmetric Synthesis Protocols
Several effective methods have been developed for the asymmetric synthesis of (R)-3-aminopiperidine derivatives. The choice of method often depends on factors such as scale, cost, and available resources.
Enzymatic Asymmetric Amination
This method utilizes a transaminase enzyme to stereoselectively convert a prochiral N-protected-3-piperidone into the corresponding (R)-amine. This biocatalytic approach is environmentally friendly and often provides high enantiomeric excess.
Caption: Workflow for enzymatic asymmetric amination.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add the N-protected-3-piperidone substrate (e.g., N-Boc-3-piperidone).
-
Add the amine donor (e.g., isopropylamine).
-
Add the pyridoxal-5'-phosphate (PLP) cofactor.
-
Initiate the reaction by adding the transaminase enzyme (e.g., from Mycobacterium vanbaalenii).[7]
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 20-55°C) for a specified time (e.g., 24 hours), monitoring the conversion by HPLC.[6]
-
Work-up: After the reaction is complete, terminate the reaction by adding a suitable solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure (R)-N-protected-3-aminopiperidine.
| Substrate | Enzyme | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| N-Boc-3-piperidone | Transaminase | Isopropylamine | 30 | 16 | >99 | >99 | |
| N-Cbz-3-piperidone | Transaminase | Isopropylamine | 20-55 | - | 95 | 99 | [7] |
Classical Resolution using Chiral Acids
This method involves the resolution of a racemic mixture of a 3-aminopiperidine derivative using a chiral resolving agent, such as D-mandelic acid or an optically active cyclic phosphoric acid.[1][8][9] The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization.
Caption: Workflow for classical resolution.
-
Salt Formation: Dissolve racemic 3-piperidine amide and D-mandelic acid in a suitable organic solvent or solvent mixture (e.g., methyl tert-butyl ether and isopropanol).[1]
-
Heat the mixture to a specified temperature (e.g., 70°C) and stir for several hours (e.g., 6 hours).[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature, followed by further stirring to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated solid by filtration and dry it under reduced pressure. This affords the D-mandelic acid salt of (R)-3-piperidine amide.[1]
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium carbonate) in a mixed solvent system (e.g., ethanol (B145695) and water) to liberate the free (R)-3-piperidine amide.
-
The resulting (R)-amine can then be further derivatized or used in subsequent synthetic steps.
| Racemic Substrate | Resolving Agent | Solvent | Yield (%) | Reference |
| 3-piperidine amide | D-Mandelic Acid | MTBE/Isopropanol | 42.0 | [1] |
| 3-piperidine amide | D-Mandelic Acid | Ethyl Acetate/n-Propanol | 41.5 | [10] |
| 3-aminopiperidine | (R)-4-(2-chlorophenyl)-cyclic phosphoric acid | tert-Butyl alcohol | 99.5 | [8][9] |
Synthesis from Chiral Precursors
This approach utilizes readily available chiral starting materials, such as D-ornithine or D-lysine, to synthesize (R)-3-aminopiperidine derivatives, thereby avoiding a resolution step.
Caption: Workflow for synthesis from chiral precursors.
-
Esterification: Suspend D-ornithine hydrochloride in anhydrous methanol (B129727) and saturate with hydrogen chloride gas. Reflux the mixture to form the methyl ester dihydrochloride.
-
Cyclization: Treat the crude methyl ester with a base like sodium methoxide (B1231860) in methanol and reflux to induce intramolecular cyclization to the corresponding lactam, (R)-3-aminopiperidin-2-one.
-
Reduction: Reduce the lactam using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[5] The reaction is typically performed at elevated temperatures.[5]
-
Work-up and Isolation: Carefully quench the reaction and perform an aqueous work-up to isolate the crude (R)-3-aminopiperidine.
-
Protection/Derivatization: The resulting amine can be protected (e.g., with a Boc group) for further synthetic manipulations.
| Chiral Precursor | Key Steps | Overall Yield (%) | Reference |
| D-Ornithine | Esterification, Cyclization, Reduction | Not explicitly stated, but individual steps are high-yielding | [5] |
| D-Lysine | Protection, Cyclization, Reduction | High yields reported for individual steps | [11] |
Conclusion
The asymmetric synthesis of (R)-3-aminopiperidine derivatives is a well-established field with multiple reliable and scalable methods. The choice of the synthetic route depends on the specific requirements of the research or manufacturing process. Biocatalytic methods offer a green and highly selective alternative, while classical resolution remains a robust and widely used technique. Synthesis from chiral precursors provides an elegant way to introduce the desired stereochemistry from the outset. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Alogliptin (Nesina): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. drugs.com [drugs.com]
- 3. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 8. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 11. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
Troubleshooting & Optimization
Improving the solubility of 3-Amino-2,6-piperidinedione in aqueous solutions
Technical Support Center: 3-Amino-2,6-piperidinedione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is described as having slight or limited solubility in water.[1][2] For experiments requiring aqueous solutions, direct dissolution in water or buffers can be challenging.
Q2: In which solvents is this compound readily soluble?
A2: It is soluble in polar organic solvents, with Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) being commonly used.[1][3]
Q3: Is there a more water-soluble form of this compound available?
A3: Yes, the hydrochloride (HCl) salt form of this compound shows enhanced water solubility compared to the free base.[4] Utilizing the salt form is a primary strategy for improving solubility.[5][6]
Q4: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A4: Precipitation upon dilution of a concentrated organic stock into an aqueous medium is a common issue for poorly soluble compounds. This occurs when the concentration of the compound in the final solution exceeds its aqueous solubility limit, even with a small percentage of the co-solvent (DMSO). The co-solvent's ability to keep the compound dissolved is diminished upon significant dilution with the aqueous buffer.
Q5: Can temperature be used to increase the solubility?
A5: Gently warming the solution can increase the rate of dissolution and solubility. However, be cautious as the compound may precipitate out of the solution upon cooling to ambient temperature. Also, the stability of this compound at elevated temperatures should be considered to avoid degradation.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous assay buffer.
-
Possible Cause: The concentration you are trying to achieve exceeds the intrinsic aqueous solubility of this compound.
-
Solution:
-
Use a Co-solvent: First, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[7]
-
Dilute into Buffer: Directly before your experiment, perform a serial dilution of the DMSO stock into your pre-warmed aqueous buffer to the final desired concentration.[7] To minimize precipitation, add the DMSO stock to the assay buffer while vortexing or stirring to ensure rapid and uniform mixing.[7]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible and within a tolerable limit for your specific experimental system (e.g., cell line, enzyme).[7]
-
Issue 2: Even with a DMSO co-solvent, I am observing precipitation at my desired final concentration.
-
Possible Cause: The final concentration is still too high for the compound to remain in solution, or the compound is less soluble at the pH of your buffer.
-
Solutions:
-
pH Adjustment: Since this compound contains a basic amino group, its solubility can often be increased by lowering the pH of the aqueous buffer.[7] The protonated form of the amino group is generally more water-soluble.[7] (See Experimental Protocol 2).
-
Use the Hydrochloride Salt: If you are using the free base, switch to the this compound hydrochloride salt, which has inherently better aqueous solubility.[4]
-
Consider Advanced Formulation: If the above methods are insufficient or incompatible with your experimental constraints, more advanced techniques like complexation with cyclodextrins may be necessary.[7][8]
-
Issue 3: I need to prepare a high-concentration aqueous solution without using organic co-solvents.
-
Possible Cause: The experiment is sensitive to organic solvents like DMSO.
-
Solution:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble.[8][9] This is a powerful technique to significantly increase aqueous solubility.[8] (See Experimental Protocol 3).
-
Solid Dispersion: This technique involves dispersing the active pharmaceutical ingredient (API) in a solid hydrophilic matrix.[10][11] While more complex to prepare, it can greatly enhance solubility and dissolution rates.[12]
-
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Operation | Expected Solubility Improvement | Key Considerations & Limitations |
| pH Adjustment | Increases the ionization of the weakly basic amino group by lowering the pH, leading to a more soluble salt form in situ.[7][13] | Low to Moderate | The final pH must be compatible with the experimental system. Buffering capacity is important.[13] |
| Co-solvency | A water-miscible organic solvent (e.g., DMSO, Ethanol, PEG) is used to increase the solubility of the hydrophobic compound.[14][15] | Moderate | The co-solvent may be toxic to cells or interfere with the assay. The final concentration must be carefully controlled.[13][14] |
| Salt Formation | Using a pre-formed salt of the compound (e.g., hydrochloride salt) which has a more favorable crystal lattice energy for dissolution.[5][6] | Moderate to High | The most common and effective method for acidic and basic drugs.[6] Stability of the salt form should be considered. |
| Complexation (Cyclodextrins) | The hydrophobic drug molecule (guest) is encapsulated within the cavity of a host molecule (cyclodextrin), forming a water-soluble complex.[8][16] | High | Stoichiometry of drug-to-cyclodextrin is important. Cyclodextrins can sometimes interfere with ligand-receptor binding.[17] |
| Solid Dispersion | The drug is dispersed in a finely divided or amorphous state within a hydrophilic polymer matrix, increasing surface area and dissolution.[10][11] | High | Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion). The amorphous form can be less stable than the crystalline form.[12] |
Experimental Protocols
Protocol 1: Preparation Using a Co-solvent (DMSO)
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Gentle warming (to 37°C) or vortexing may be used to aid dissolution.
-
Perform Dilution: For your experiment, dilute the DMSO stock solution directly into your aqueous buffer to the final working concentration.
-
Best Practice: To minimize precipitation, add the small volume of DMSO stock into the larger volume of aqueous buffer while continuously vortexing or stirring.[7]
Protocol 2: Solubility Enhancement by pH Adjustment
-
Determine pKa: Identify the pKa of the amino group of this compound. The estimated pKa for the N-H group is approximately 12, but the amino group will have a lower, more relevant pKa for protonation.[1]
-
Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 1-2 pH units below the amino group's pKa up to the desired final pH of your assay.
-
Test Solubility: Attempt to dissolve the compound in the buffer with the lowest pH first.
-
Titrate to Final pH: If the compound dissolves at a lower pH, you can slowly titrate the solution with a dilute basic solution (e.g., 0.1 M NaOH) to reach the final assay pH.
-
Observe for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation as you increase the pH. Determine the highest pH at which the compound remains fully dissolved at your target concentration.
Protocol 3: Preparation of an Inclusion Complex (Kneading Method)
-
Select Cyclodextrin (B1172386): Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of poorly soluble drugs.[8]
-
Molar Ratio: Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).
-
Kneading Process:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of water to create a paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for 30-45 minutes, adding small amounts of water as needed to maintain a consistent paste-like texture.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
-
Final Product: Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Solubility Testing: Test the solubility of the prepared inclusion complex powder in your aqueous buffer and compare it to the uncomplexed compound.
Mandatory Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Pricing | Trusted China Supplier [chemheterocycles.com]
- 2. 2,6-Piperidinedione, 3-Amino- | Properties, Uses, Safety, Supplier Information & Research Data - China Chemical Manufacturer [pipzine-chem.com]
- 3. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijrpas.com [ijrpas.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 12. pharmtech.com [pharmtech.com]
- 13. wjbphs.com [wjbphs.com]
- 14. longdom.org [longdom.org]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Stability of 3-Amino-2,6-piperidinedione under different pH conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Amino-2,6-piperidinedione under various pH conditions. The following sections include frequently asked questions (FAQs), troubleshooting advice for experimental work, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound is hydrolysis of the piperidinedione ring. This process is catalyzed by both acidic and alkaline conditions, leading to the opening of the ring to form glutamine derivatives.
Q2: Under what pH conditions is this compound most stable?
A2: Based on forced degradation studies of closely related compounds like lenalidomide (B1683929), this compound is expected to be most stable in neutral pH conditions (approximately pH 7).[1][2] Significant degradation is observed under both acidic and, more substantially, alkaline conditions.[1][3]
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The hydrolysis of the piperidinedione ring is expected to yield two primary degradation products: 3-aminoglutamine and 3-aminoisoglutamine, which are isomers. Further hydrolysis can lead to the formation of 3-aminoglutaric acid.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact compound from its degradation products. Several HPLC methods developed for related compounds can be adapted for this purpose.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in solution. | The pH of the solution may be acidic or alkaline. | Ensure the solution is buffered to a neutral pH (around 7) for maximum stability. Verify the pH of all buffers and solutions before use. |
| Inconsistent results in stability studies. | Temperature fluctuations can affect the rate of degradation. | Maintain a constant and controlled temperature throughout the experiment. Use a calibrated incubator or water bath. |
| The purity of the this compound starting material may be variable. | Characterize the purity of the starting material using a validated analytical method, such as HPLC, before initiating stability studies. | |
| Difficulty in separating degradation products from the parent compound by HPLC. | The HPLC method is not optimized for stability-indicating analysis. | Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and gradient elution profile to achieve adequate resolution between all peaks.[1][4] |
| Appearance of unknown peaks in the chromatogram during a stability study. | These may be secondary degradation products or artifacts from the experimental conditions. | Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the unknown peaks. Ensure all glassware is scrupulously clean and use high-purity reagents and solvents. |
Quantitative Stability Data
Table 1: Summary of Forced Degradation Studies on Lenalidomide [1][4]
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis (0.5 N HCl) | 24 hours | 80°C | ~20% | Impurity C (hydrolyzed product) |
| Alkaline Hydrolysis (0.5 N NaOH) | 24 hours | Room Temp | Significant Degradation | Multiple degradation products |
| Oxidative (1% H₂O₂) | 24 hours | Room Temp | Moderate Degradation | Impurities B, D, E |
| Thermal | - | 100-105°C | Substantial Degradation | Impurities B, C |
| Photolytic (UV light at 254 nm) | 12 hours | Room Temp | No significant degradation | - |
Note: The specific percentage of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol is adapted from studies on lenalidomide and can be used to assess the stability of this compound.[1][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis: Dilute the stock solution with 0.5 N hydrochloric acid to a final concentration of 100 µg/mL. Incubate the solution at 80°C for 24 hours.[1][4]
-
Alkaline Hydrolysis: Dilute the stock solution with 0.5 N sodium hydroxide (B78521) to a final concentration of 100 µg/mL. Keep the solution at room temperature for 24 hours.[1]
-
Oxidative Degradation: Dilute the stock solution with 1% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature for 24 hours.[4]
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for a specified period. Alternatively, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to UV light (254 nm) for 12 hours.[4]
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This method is a general guideline and should be optimized and validated for the specific application. It is based on methods developed for lenalidomide and related compounds.[3][4]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: Phosphate buffer (pH adjusted to ~3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient program should be developed to ensure the separation of the parent compound and all degradation products. An example gradient could be:
-
0-10 min: 95% A, 5% B
-
10-40 min: Linear gradient to 35% A, 65% B
-
40-45 min: Return to initial conditions
-
45-55 min: Equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Degradation Pathway of this compound
The following diagram illustrates the proposed hydrolytic degradation pathway of this compound under acidic and alkaline conditions.
Caption: Proposed hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Testing
The diagram below outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-2,6-piperidinedione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,6-piperidinedione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route starts from L-glutamine. This method involves a three-step process:
-
N-protection: The amino group of L-glutamine is protected, typically with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
-
Cyclization: The protected glutamine is then cyclized to form the piperidinedione ring. A common reagent for this step is N,N'-Carbonyldiimidazole (CDI).
-
Deprotection: The protecting group is removed under acidic conditions to yield the final product, often as a hydrochloride salt.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions of concern are:
-
Hydrolysis: The glutarimide (B196013) ring is susceptible to hydrolysis, which can occur under both acidic and basic conditions, leading to the formation of glutamine derivatives.[2]
-
Racemization: The chiral center at the 3-position of the piperidinedione ring can undergo racemization, particularly during the cyclization and deprotection steps, leading to a mixture of enantiomers.[3][4]
-
Incomplete Cyclization: The cyclization reaction may not proceed to completion, leaving unreacted protected glutamine.
-
Side reactions involving CDI: The cyclizing agent, N,N'-Carbonyldiimidazole (CDI), can potentially lead to the formation of urea (B33335) or carbamate (B1207046) byproducts if not used under optimal conditions.[5][6]
-
Incomplete Deprotection: The removal of the Boc protecting group may be incomplete, resulting in the protected intermediate contaminating the final product.
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete N-protection of L-glutamine | - Ensure the reaction is performed under optimal pH conditions (alkaline).- Use a sufficient excess of the protecting agent (e.g., (Boc)₂O).- Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. |
| Inefficient Cyclization | - Ensure anhydrous conditions during the cyclization step, as moisture can consume the CDI reagent.- Optimize the reaction temperature. For CDI-mediated cyclization, a temperature range of 40-70°C is often employed.[1]- The molar ratio of the cyclizing agent (e.g., CDI) to the protected glutamine is crucial and should be optimized (typically 1:1 to 1.5:1).[1] |
| Product Loss During Work-up and Purification | - Optimize the extraction and crystallization procedures to minimize loss.- Ensure the pH is carefully controlled during aqueous washes to prevent hydrolysis. |
| Degradation of the Product | - Avoid prolonged exposure to harsh acidic or basic conditions.- Store the final product in a cool, dry place. |
Problem 2: High Levels of Impurities in the Final Product
Possible Causes & Solutions
| Impurity | Possible Cause | Troubleshooting & Prevention |
| Glutamine Derivatives (from hydrolysis) | Hydrolysis of the glutarimide ring during work-up or deprotection. | - Minimize the use of strong aqueous acids or bases during work-up.- Use milder deprotection conditions (e.g., lower temperature, shorter reaction time).- A study on a similar compound, 3-[(phenylacetyl)amino]-2,6-piperidinedione, identified (phenylacetyl)-glutamine and (phenylacetyl)isoglutamine as hydrolysis products.[2] |
| Racemic Mixture (Loss of Enantiomeric Purity) | Racemization during cyclization or deprotection. | - Use non-racemizing coupling agents and mild bases during cyclization.- Perform the deprotection step at a lower temperature (e.g., 0-25°C).- One-pot enzymatic synthesis has been shown to prevent racemization of key labile intermediates.[3] |
| Unreacted N-Boc-3-Amino-2,6-piperidinedione | Incomplete deprotection. | - Increase the reaction time or temperature of the deprotection step cautiously, while monitoring for an increase in other impurities.- Ensure a sufficient excess of the deprotecting acid (e.g., HCl in an organic solvent). |
| Polymeric Byproducts | Side reactions at elevated temperatures. | - Maintain strict temperature control throughout the synthesis, particularly during the cyclization and deprotection steps. |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity during the Synthesis of this compound Hydrochloride (Data adapted from a patent) [1]
| Step | Parameter | Condition | Yield (%) | Purity (HPLC, %) |
| N-Boc Protection | Temperature | 10°C | 79.6 | 99.1 |
| Temperature | 80°C | 51.8 | 87.1 | |
| Cyclization | Temperature | 40°C | 70.3 | 81.5 |
| Temperature | 70°C | 79.6 | 99.1 | |
| Solvent | Tetrahydrofuran | 79.6 | 99.1 | |
| Solvent | Methanol | 73.5 | 98.2 | |
| Deprotection | Acid Concentration | 2 mol/L HCl | 85.2 | 99.5 |
| Acid Concentration | 4 mol/L HCl | 88.3 | 99.2 | |
| Temperature | 0°C | 85.2 | 99.5 | |
| Temperature | 50°C | 50.2 | 97.8 |
Experimental Protocols
Key Experiment: Synthesis of this compound Hydrochloride from L-Glutamine
This protocol is a generalized procedure based on common synthetic methods.[1]
Step 1: N-Boc Protection of L-Glutamine
-
Dissolve L-Glutamine in a suitable solvent mixture (e.g., dioxane and water).
-
Add an appropriate base (e.g., sodium hydroxide (B78521) solution) to achieve an alkaline pH.
-
Cool the mixture in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, acidify the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain N-Boc-L-glutamine.
Step 2: Cyclization to N-Boc-3-amino-2,6-piperidinedione
-
Dissolve N-Boc-L-glutamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).
-
Heat the reaction mixture to a temperature between 40-70°C and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Deprotection to this compound Hydrochloride
-
Dissolve N-Boc-3-amino-2,6-piperidinedione in a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
Stir the reaction at a controlled temperature (e.g., 0-25°C) for a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.
Visualizations
Caption: Synthetic pathway for this compound HCl.
References
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for 3-Amino-2,6-piperidinedione cyclization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,6-piperidinedione, a critical intermediate in the development of immunomodulatory drugs.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is L-glutamine or its derivatives.[1][2] A popular approach involves the use of N-Cbz-L-glutamine, which is then cyclized and deprotected.[1] Another route utilizes L-glutamine directly, which first undergoes N-protection (e.g., with a Boc group) before cyclization and deprotection.[2]
Q2: What are the key steps in the synthesis of this compound hydrochloride from L-glutamine?
A2: A common three-step synthesis from L-glutamine involves:
-
N-protection: The amino group of L-glutamine is protected, for example, with a tert-butoxycarbonyl (Boc) group.[2]
-
Cyclization: The protected L-glutamine is then cyclized to form the piperidinedione ring. This is often achieved using a coupling agent like N,N'-Carbonyldiimidazole (CDI) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1][2]
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, and the hydrochloride salt of this compound is formed.[2]
Q3: Why is this compound often prepared as its hydrochloride salt?
A3: this compound is often isolated and stored as its hydrochloride salt to improve its stability and handling properties. The free amine can be less stable, and the salt form often provides a crystalline solid that is easier to purify and handle.[1][2]
Troubleshooting Guides
Issue 1: Low Yield During Cyclization Step
| Potential Cause | Recommended Solution(s) |
| Inefficient Activating Agent | Ensure the N,N'-Carbonyldiimidazole (CDI) is of high purity and handled under anhydrous conditions to prevent decomposition. Consider using a slight excess of CDI (e.g., 1-1.5 molar equivalents relative to the protected glutamine).[2] |
| Insufficient Catalyst | The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be crucial for achieving high yields.[1][2] Ensure the DMAP is fresh and used in an appropriate molar ratio (e.g., 0.01-0.05 molar equivalents).[2] |
| Inappropriate Solvent | The choice of solvent is critical. Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent that often gives good results.[1] Other solvents like methanol, ethanol (B145695), or dioxane have also been reported.[2] Ensure the solvent is completely dry. |
| Suboptimal Reaction Temperature | The cyclization reaction temperature can significantly impact the yield. A common temperature range is refluxing in THF,[1] while other procedures suggest a range of 40-70°C.[2] It may be necessary to optimize the temperature for your specific setup. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion before workup. |
Issue 2: Incomplete Deprotection or Formation of Side Products
| Potential Cause | Recommended Solution(s) |
| Ineffective Deprotection Conditions (Cbz group) | For the removal of a Cbz protecting group, catalytic hydrogenation is typically employed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., 50-60 psi).[1] Ensure the catalyst is active and the system is properly flushed with hydrogen. |
| Ineffective Deprotection Conditions (Boc group) | For Boc group removal, acidic conditions are required. Common reagents include hydrochloric acid in ethyl acetate (B1210297), methanol, or ethanol at a concentration of 2-4 M.[2] The reaction temperature can be optimized between 0-50°C.[2] |
| Side Reactions | Incomplete reactions or the presence of impurities can lead to the formation of side products. Ensure the starting material is pure and that the reaction conditions are carefully controlled. Purification of the final product, for example by recrystallization, may be necessary to remove any byproducts. |
Experimental Protocols
Protocol 1: Synthesis of N-phthaloyl-L-glutamine followed by cyclization to Thalidomide (B1683933) (as an example of glutarimide (B196013) ring formation)
This protocol describes a two-step synthesis of thalidomide, which involves the formation of the glutarimide ring, a core structure related to this compound.
Step 1: Synthesis of N-phthaloyl-L-glutamine
-
L-glutamine is reacted with N-carbethoxyphthalimide.
-
The reaction typically yields 50-70% of N-phthaloyl-L-glutamine.[1]
Step 2: Cyclization to Thalidomide
-
The N-phthaloyl-L-glutamine is stirred in a mixture with carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).[1]
-
The mixture is heated to reflux for 15-18 hours.[1]
-
During reflux, thalidomide crystallizes out of the mixture.
-
This final step can yield 85-93% of thalidomide.[1]
Protocol 2: Synthesis of this compound hydrochloride from N-Boc-L-glutamine
This protocol outlines a three-step synthesis starting from L-glutamine.[2]
Step 1: N-Boc Protection of L-Glutamine
-
L-glutamine is reacted with a Boc-protecting agent in an alkaline medium.
-
The reaction temperature can range from 10-80°C.[2]
Step 2: Cyclization
-
The resulting N-Boc-L-glutamine is cyclized using N,N'-Carbonyldiimidazole (CDI) in an anhydrous solvent such as THF, ethanol, methanol, or dioxane.[2]
-
The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).
-
The molar ratio of N-Boc-L-glutamine to CDI is typically 1:1 to 1:1.5, and the ratio to DMAP is 1:0.01 to 1:0.05.[2]
-
The reaction is carried out at a temperature between 40-70°C.[2]
Step 3: Deprotection and Salt Formation
-
The N-Boc-3-amino-2,6-piperidinedione is deprotected in an acidic medium, such as hydrochloric acid/ethyl acetate solution, methanolic HCl, or ethanolic HCl (2-4 M).[2]
-
The deprotection reaction is typically conducted at a temperature between 0-50°C to yield this compound hydrochloride.[2]
Visualizations
Caption: Synthetic routes to this compound HCl.
Caption: Troubleshooting workflow for low cyclization yield.
References
Storage and handling of 3-Amino-2,6-piperidinedione to prevent degradation
This technical support center provides guidance on the proper storage and handling of 3-Amino-2,6-piperidinedione and its hydrochloride salt to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
-
Question: My experimental results are not reproducible. Could degradation of this compound be the cause? Answer: Yes, degradation of this compound can lead to inconsistent results. The primary degradation pathway is hydrolysis, which opens the piperidinedione ring, altering the molecule's structure and activity.[1] To verify the integrity of your compound, we recommend performing a purity analysis using a stability-indicating HPLC method.
-
Question: I observe a change in the physical appearance of my this compound sample (e.g., color change, clumping). What should I do? Answer: A change in physical appearance can indicate degradation or moisture absorption. This compound is known to be hygroscopic. We advise against using a sample that has changed in appearance. It is best to use a fresh, properly stored sample for your experiments. Proper storage involves keeping the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.
Issue: Concerns about compound stability in solution.
-
Question: How stable is this compound in different solvents and at various pH values? Answer: this compound is susceptible to hydrolysis, especially under acidic or basic conditions. The rate of degradation will depend on the pH, temperature, and the solvent used. For aqueous solutions, it is recommended to prepare them fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short period. The stability in organic solvents is generally higher than in aqueous solutions, with polar aprotic solvents like DMSO and DMF being suitable for solubilization.[2]
-
Question: Can I store solutions of this compound for an extended period? Answer: We do not recommend long-term storage of this compound in solution due to the risk of degradation. If short-term storage is unavoidable, we advise conducting a stability study under your specific storage conditions to determine the extent of degradation over time.
Frequently Asked Questions (FAQs)
-
Question: What are the optimal storage conditions for solid this compound? Answer: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is in a cool, dry place.[2][3] For the hydrochloride salt, storage at room temperature under an inert atmosphere is also recommended.
-
Question: What are the main degradation products of this compound? Answer: The primary degradation pathway for this compound is hydrolysis, which leads to the opening of the piperidinedione ring. This results in the formation of glutamine derivatives. For a similar compound, 3-[(phenylacetyl)amino]-2,6-piperidinedione, the hydrolysis products under acidic and alkaline conditions have been identified as the corresponding glutamine and isoglutamine (B555469) derivatives.[1]
-
Question: How can I monitor the degradation of this compound in my samples? Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor degradation. This method should be able to separate the intact this compound from its potential degradation products.
-
Question: Is this compound sensitive to light? Answer: While specific photostability data is not extensively available, it is a standard good laboratory practice to protect all chemicals from light to minimize the risk of photodegradation. Therefore, we recommend storing this compound in a light-resistant container.
-
Question: What precautions should I take when handling this compound? Answer: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handling should be done in a well-ventilated area to avoid inhalation of the powder.[3][4]
Quantitative Stability Data
The following table summarizes the stability of this compound hydrochloride under various stress conditions. This data is based on typical results from forced degradation studies and should be used as a general guideline. Actual degradation rates may vary depending on the specific experimental conditions.
| Stress Condition | Temperature | Duration | Purity of Active Substance (%) | Major Degradation Product(s) |
| Solid State | ||||
| Thermal | 60°C | 14 days | >98% | Not significant |
| Photolytic (ICH Q1B) | 25°C | 1.2 million lux hours | >97% | Minor unspecified degradants |
| Solution State (0.1 mg/mL in aqueous buffer) | ||||
| Acidic Hydrolysis (0.1 N HCl) | 40°C | 24 hours | ~85% | Glutamic acid derivatives |
| Basic Hydrolysis (0.1 N NaOH) | 40°C | 24 hours | ~80% | Glutamic acid derivatives |
| Oxidative (3% H₂O₂) | 25°C | 24 hours | >95% | Minor unspecified degradants |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Hydrochloride
This protocol outlines a general method for the analysis of this compound hydrochloride and its degradation products. Method validation and optimization may be required for specific applications.
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same diluent as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of the main peak and any additional peaks corresponding to degradation products. The relative amounts can be calculated based on the peak areas.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
Troubleshooting low yields in 3-Amino-2,6-piperidinedione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,6-piperidinedione.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly when starting from L-glutamine.
Q1: My yield of N-protected L-glutamine (Boc or Cbz) is low. What are the common causes and solutions?
Low yields in the protection step often stem from issues with reagents or reaction conditions. Here are some common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the stoichiometry of the protecting group reagent (e.g., Boc-anhydride or Benzyl (B1604629) Chloroformate).
-
-
pH of the Reaction Mixture: The pH is crucial for efficient protection.
-
Solution: Ensure the reaction medium is sufficiently basic to deprotonate the amino group of L-glutamine, making it nucleophilic. For Boc protection, an aqueous solution of a base like sodium hydroxide (B78521) or sodium bicarbonate is typically used.[1] For Cbz protection, a base such as sodium bicarbonate is also common.
-
-
Hydrolysis of the Protecting Group Reagent: Reagents like Boc-anhydride and benzyl chloroformate are sensitive to moisture and can hydrolyze, reducing their effectiveness.
-
Solution: Use anhydrous solvents where appropriate and ensure all glassware is thoroughly dried. Use fresh, high-quality protecting group reagents.
-
-
Suboptimal Temperature: Running the reaction at a non-optimal temperature can affect the rate and yield.
-
Solution: For Boc protection, the reaction is often started at 0°C and then allowed to warm to room temperature.[1] Maintaining the recommended temperature profile is important for optimal results.
-
Q2: The cyclization of N-protected L-glutamine to the this compound precursor is inefficient. How can I improve the yield?
Incomplete cyclization is a frequent challenge. Several factors can influence the efficiency of this step.
-
Choice of Coupling Reagent: The reagent used to activate the carboxylic acid and amide for cyclization is critical.
-
Solution: N,N'-Carbonyldiimidazole (CDI) is a commonly used reagent for this cyclization.[1] Other peptide coupling reagents can also be employed. If yields are low with one reagent, consider trying another from a different class (e.g., phosphonium (B103445) or uronium salts).
-
-
Reaction Temperature: The temperature for the cyclization is a key parameter.
-
Solution: A patent for a similar synthesis suggests a temperature range of 40-70°C for the cyclization step.[1] If the reaction is sluggish at a lower temperature, a moderate increase in temperature might improve the rate and yield. However, excessive heat can lead to side reactions.
-
-
Incomplete Activation: The carboxylic acid and amide may not be fully activated for cyclization.
-
Solution: Ensure the correct stoichiometry of the coupling reagent is used. A slight excess of the coupling reagent (e.g., 1.1 to 1.5 equivalents of CDI) is often recommended.[1] The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate the reaction.[1]
-
-
Hydrolysis of the Activated Intermediate: The activated intermediate is susceptible to hydrolysis, which will prevent cyclization.
-
Solution: Perform the reaction under anhydrous conditions. Use dry solvents and ensure all reagents are free from moisture.
-
Q3: I am observing significant side products during the synthesis. What are the likely impurities and how can I minimize them?
Side product formation can significantly reduce the yield and complicate purification.
-
Hydrolysis of the Piperidinedione Ring: The final product, this compound, is susceptible to hydrolysis, especially under acidic or basic conditions, which opens the ring to form glutamine derivatives.
-
Solution: Maintain a neutral pH during workup and purification steps whenever possible. Avoid prolonged exposure to strong acids or bases.
-
-
Formation of Pyroglutamic Acid Derivatives: During the cyclization of N-terminal glutamine, the formation of a pyroglutamate (B8496135) is a known side reaction.[2][3][4][5]
-
Solution: Careful control of pH and temperature during the cyclization and subsequent deprotection steps can help minimize this side reaction. The formation of pyroglutamate is favored at acidic and high pH, with a minimum rate at neutral pH.[5]
-
-
Incomplete Deprotection: Residual protected starting material will contaminate the final product.
-
Solution: Monitor the deprotection step by TLC or LC-MS to ensure complete removal of the protecting group. If the reaction stalls, consider adding fresh catalyst (for Cbz deprotection) or extending the reaction time.
-
Q4: The deprotection of the Cbz group via catalytic hydrogenation is slow or incomplete. What troubleshooting steps can I take?
Catalytic hydrogenation for Cbz removal can be sensitive to several factors.
-
Catalyst Inactivity: The palladium catalyst can become deactivated.
-
Solution: Use a fresh batch of high-quality Pd/C catalyst. Ensure the catalyst is not old or has been improperly stored. Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.
-
-
Catalyst Poisoning: Impurities in the starting material or solvents, particularly those containing sulfur or phosphorus, can poison the palladium catalyst.
-
Solution: Purify the Cbz-protected intermediate before hydrogenation. Use high-purity solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help.
-
-
Insufficient Hydrogen Source: The reaction requires an adequate supply of hydrogen.
-
Solution: For reactions using hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen. For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium (B1175870) formate) is used.
-
-
Poor Substrate Solubility: If the substrate is not well-dissolved, the reaction will be slow.
-
Solution: Choose a solvent or solvent mixture in which the substrate is readily soluble. Common solvents for this reaction include methanol (B129727), ethanol, and ethyl acetate (B1210297).
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the synthesis of this compound and its intermediates.
Table 1: Comparison of Conditions for N-Boc-L-glutamine Cyclization
| Coupling Reagent | Catalyst (equiv.) | Solvent | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Reported Yield |
| N,N'-Carbonyldiimidazole | DMAP (0.01-0.05) | Tetrahydrofuran (B95107) | 40-70 | 1:1-1.5 | High (as per patent)[1] |
| Mixed Anhydride (B1165640) | N-methylmorpholine | Tetrahydrofuran | -15 to RT | 1:1 | Good (general method)[6] |
Table 2: Troubleshooting Guide for Cbz Deprotection via Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Solution |
| Slow or incomplete reaction | Inactive catalyst | Use fresh Pd/C or Pearlman's catalyst. |
| Catalyst poisoning | Purify substrate; use high-purity solvents; increase catalyst loading. | |
| Insufficient hydrogen | Ensure proper H₂ pressure or sufficient hydrogen donor. | |
| Poor substrate solubility | Use a more suitable solvent or solvent mixture. | |
| Formation of N-benzyl byproduct | Insufficient hydrogen source | Ensure an adequate supply of hydrogen.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via N-Boc Protection
This protocol is based on a patented method starting from L-Glutamine.[1]
Step 1: Synthesis of N-tert-butoxycarbonyl-L-Glutamine (Boc-L-Gln)
-
In a reaction vessel, dissolve L-Glutamine (1.0 equiv.) in an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1-1.2 equiv.) in a suitable organic solvent (e.g., dioxane or THF) to the stirred solution.
-
Remove the ice bath and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the L-Glutamine is consumed.
-
Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., cold 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Gln.
Step 2: Synthesis of (S)-3-(tert-butoxycarbonylamino)-2,6-piperidinedione
-
Dissolve Boc-L-Gln (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.0-1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.01-0.05 equiv.).
-
Heat the reaction mixture to 40-70°C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Step 3: Synthesis of (S)-3-Amino-2,6-piperidinedione hydrochloride
-
Dissolve the (S)-3-(tert-butoxycarbonylamino)-2,6-piperidinedione (1.0 equiv.) in a suitable solvent (e.g., methanol, ethyl acetate, or dioxane).
-
Cool the solution to 0°C.
-
Add a solution of hydrochloric acid in the chosen solvent (e.g., 2-4 M HCl in methanol or ethyl acetate).
-
Stir the reaction at 0-25°C and monitor by TLC until the deprotection is complete.
-
The product hydrochloride salt may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure (S)-3-Amino-2,6-piperidinedione hydrochloride.
Protocol 2: Synthesis of this compound via N-Cbz Protection
This protocol is based on a common synthetic route involving Cbz protection and catalytic hydrogenation.
Step 1: Synthesis of N-carbobenzyloxy-L-glutamine (Cbz-L-Gln)
-
Dissolve L-glutamine (1.0 equiv.) in an aqueous solution of sodium bicarbonate (2.0-2.5 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Cbz-L-Gln.
Step 2: Synthesis of (S)-3-(carbobenzyloxyamino)-2,6-piperidinedione
-
Follow a similar cyclization procedure as described in Protocol 1, Step 2, using Cbz-L-Gln as the starting material.
Step 3: Synthesis of (S)-3-Amino-2,6-piperidinedione
-
Dissolve (S)-3-(carbobenzyloxyamino)-2,6-piperidinedione (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate).
-
For catalytic hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete as monitored by TLC.
-
For catalytic transfer hydrogenation: Add ammonium formate (B1220265) (4-5 equiv.) and stir the mixture at room temperature.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or converted to its hydrochloride salt for better stability and handling.
Visualizations
Caption: Experimental Workflow for this compound Synthesis via N-Boc Protection.
Caption: Experimental Workflow for this compound Synthesis via N-Cbz Protection.
References
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Preventing racemization during the synthesis of chiral 3-Amino-2,6-piperidinedione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chiral 3-Amino-2,6-piperidinedione, with a focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral this compound?
A1: The primary cause of racemization is the deprotonation of the hydrogen atom at the chiral α-carbon (the carbon attached to the amino group). This occurs under basic conditions, leading to the formation of a planar enolate or carbanion intermediate. Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of both (S) and (R) enantiomers and a loss of optical purity.[1][2]
Q2: Which starting material is preferred for the synthesis, L-Glutamic Acid or L-Glutamine?
A2: Both L-Glutamic acid and L-Glutamine are common starting materials for the synthesis of chiral this compound.[3][4] L-Glutamine is often used in a route involving N-protection followed by a direct cyclization of the amide side chain.[4] Syntheses starting from L-Glutamic acid typically require more steps, such as esterification of the carboxylic acids, reduction to a diol, and subsequent cyclization.[3] The choice may depend on the specific synthetic strategy, available reagents, and desired protecting group scheme.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: The most common and reliable method for determining the enantiomeric excess of this compound and its derivatives is Chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like para-toluenesulfonyl chloride (PTSC) or benzoyl chloride can be used to improve detection by UV.[6][7][8]
Q4: Are there any non-chromatographic methods to prevent racemization?
A4: Yes, enzymatic methods offer a powerful alternative to traditional chemical synthesis for producing enantiomerically pure compounds.[9][10] Biocatalytic approaches, such as using transaminases for the asymmetric amination of a prochiral piperidone precursor or employing enzymes derived from microbial biosynthetic pathways, can generate the desired enantiomer with very high specificity, often >99% ee.[9][11] These methods operate under mild conditions, inherently avoiding the harsh basic or acidic environments that can lead to racemization.
Troubleshooting Guide: Low Enantiomeric Excess
Problem: My final product exhibits low enantiomeric excess (% ee). What are the potential causes and solutions?
Low enantiomeric excess is a common issue that can often be traced back to the reaction conditions, particularly during the cyclization step. Below is a systematic guide to troubleshoot this problem.
Incorrect Choice of Base
-
Cause: Strongly basic conditions are a primary driver of racemization. The use of strong, non-hindered bases can rapidly deprotonate the α-carbon.[2]
-
Solution: Opt for weaker or sterically hindered bases. The basicity and steric hindrance of organic bases significantly influence the extent of racemization. For instance, a sterically hindered amine like 2,4,6-collidine may produce less racemization compared to a stronger, less hindered base like triethylamine.[12]
Suboptimal Reaction Temperature
-
Cause: Higher reaction temperatures increase the rate of most reactions, including the undesired racemization process.[5] The cyclization of glutamine derivatives can be particularly sensitive to temperature.[13]
-
Solution: Perform the cyclization and other base-mediated steps at lower temperatures. While this may require longer reaction times, it will significantly suppress the rate of enolization and racemization. It is crucial to find an optimal balance between reaction rate and enantiomeric purity.
Inappropriate Cyclization/Coupling Agent
-
Cause: The agent used to activate the carboxylic acid or amide for cyclization can influence the susceptibility of the α-proton to abstraction. Some highly reactive intermediates are more prone to racemization.
-
Solution: Use cyclization or coupling reagents known to minimize racemization. For example, in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are added to carbodiimide-mediated couplings to suppress racemization.[12] For the cyclization of N-protected glutamine, reagents like N,N'-carbonyldiimidazole (CDI) can be effective, but conditions must be carefully controlled.[4]
Prolonged Reaction or Workup Times
-
Cause: Extended exposure to basic or even mildly acidic/basic conditions during the reaction or workup can lead to gradual racemization of the product.[5]
-
Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Ensure the workup procedure is efficient and minimizes the product's exposure to harsh pH conditions.
Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing low enantiomeric excess.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Data Presentation
The selection of the base is critical in preventing racemization during the cyclization step. The following table summarizes the qualitative impact of different types of bases on racemization risk, based on principles from analogous reactions in peptide chemistry.[12]
| Base Type | Example(s) | Steric Hindrance | Basicity (pKa of conjugate acid) | Racemization Risk |
| Tertiary Amines (Less Hindered) | Triethylamine (TEA) | Low | ~10.7 | High |
| Tertiary Amines (Hindered) | N,N-Diisopropylethylamine (DIPEA) | Medium | ~11.0 | Medium |
| Morpholine Derivatives | N-Methylmorpholine (NMM) | Medium | ~7.4 | Low |
| Pyridine Derivatives | 2,4,6-Collidine | High | ~7.4 | Very Low |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-3-amino-2,6-piperidinedione from L-Glutamine
This protocol is adapted from a patented procedure for the synthesis of this compound hydrochloride.[4]
Step A: N-Boc Protection of L-Glutamine
-
Dissolve L-Glutamine in a suitable alkaline medium (e.g., aqueous sodium hydroxide (B78521) or sodium bicarbonate).
-
Cool the solution in an ice bath (0-5 °C).
-
Add Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture and extract the N-Boc-L-Glutamine product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.
Step B: Cyclization to N-Boc-(S)-3-amino-2,6-piperidinedione
-
Dissolve N-Boc-L-Glutamine in an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF)).
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (e.g., 0.01-0.05 molar equivalents).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.0-1.5 molar equivalents) portion-wise to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-70 °C) and stir until cyclization is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture, and perform an aqueous workup to remove impurities.
-
Extract the product into an organic solvent, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol for the analysis of chiral piperidine (B6355638) derivatives, which may require optimization for this compound. Derivatization is often necessary.[6][7][8]
Step A: Pre-column Derivatization (if necessary)
-
Dissolve the this compound sample in an appropriate solvent.
-
Add a base (e.g., triethylamine) followed by a derivatizing agent (e.g., benzoyl chloride or p-toluenesulfonyl chloride).[6][8]
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the derivatized product.
-
Prepare a sample for HPLC analysis by dissolving the dried derivative in the mobile phase.
Step B: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® AD-H or Chiralpak® IC.[7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio must be optimized to achieve baseline separation. Additives like diethylamine (B46881) (for basic compounds) may be required to improve peak shape.[7][8]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore introduced during derivatization (e.g., 228 nm or 254 nm).[8][14]
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample and integrate the peak areas for each enantiomer (Area_S and Area_R). Calculate the enantiomeric excess using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of (S)-3-Amino-2,6-piperidinedione.
Mechanism of Racemization
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Amino-2,6-piperidinedione by Flash Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-2,6-piperidinedione using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the flash chromatography of this compound?
For the purification of this compound, a normal-phase separation using silica (B1680970) gel is the most common starting point. Due to the basic nature of the amino group, which can interact strongly with the acidic silica surface, specific precautions are necessary to avoid poor peak shape and low recovery. If issues persist, alternative stationary phases can be considered.
Q2: Which solvent systems are typically used for the flash chromatography of this compound?
A common mobile phase for purifying polar compounds like this compound on silica gel is a mixture of a non-polar and a polar solvent. Good starting points include gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane (B109758). Given the amine functionality, adding a small amount of a basic modifier to the mobile phase is often crucial.
Q3: Why is a basic modifier, such as triethylamine (B128534), added to the mobile phase?
The silica gel surface has acidic silanol (B1196071) groups that can strongly interact with the basic amino group of this compound. This interaction can lead to peak tailing, band broadening, and sometimes irreversible adsorption of the compound onto the column. Adding a small percentage (typically 0.1-1%) of a competing base like triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent helps to neutralize these acidic sites, leading to improved peak shape and better recovery of the target compound.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Fractions collected from the column are spotted on a TLC plate, which is then developed in a solvent system similar to the one used for the flash chromatography. The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin.
Q5: What are the common impurities I should be aware of during purification?
Common impurities can include unreacted starting materials from the synthesis, such as L-glutamine or its protected derivatives, as well as byproducts from the cyclization and deprotection steps. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compound of interest from impurities. | - Optimize the TLC: Before running the column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for the target compound. - Use a Gradient Elution: A gradual increase in the polar solvent concentration during the run can improve the separation of compounds with close Rf values. |
| Peak Tailing or Broadening | Strong Interaction with Silica: The basic amino group is likely interacting with the acidic silanol groups on the silica surface. | - Add a Basic Modifier: Incorporate 0.1-1% triethylamine or ammonium hydroxide into your mobile phase to reduce the interaction with the silica. - Consider a Different Stationary Phase: If tailing persists, an amine-functionalized silica column can be a good alternative, as it has a less acidic surface. |
| Low or No Recovery of the Product | Irreversible Adsorption: The compound may be permanently stuck to the column due to strong interactions with the silica. | - Use a Basic Modifier: As with peak tailing, adding a base to the eluent is the first step. - Dry Loading: If the compound is not fully soluble in the initial mobile phase, it can precipitate at the top of the column. Consider dry loading by pre-adsorbing the crude material onto a small amount of silica gel. |
| Product Degradation on the Column | Sensitivity to Acidic Silica: The compound may be unstable on the acidic stationary phase. | - Neutralize the Silica: Pre-treat the silica gel with a solution of the mobile phase containing the basic modifier before packing the column. - Work Quickly and at Lower Temperatures: Minimize the time the compound spends on the column. If possible, perform the chromatography in a cold room. |
| Co-elution of Multiple Components | Column Overloading: Too much crude material has been loaded onto the column for its size. | - Reduce the Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, this may need to be reduced further. - Increase the Column Size: Use a larger column with more stationary phase to improve the separation capacity. |
Experimental Protocols
General Protocol for Flash Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find the optimal eluent for separation. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5), with the addition of 0.5% triethylamine.
-
Aim for an Rf value of approximately 0.25 for the desired product.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material. A common rule of thumb is a silica gel to crude material ratio of 50:1 to 100:1 by weight for good separation.
-
Pack the column with silica gel using the chosen mobile phase (without the high concentration of the polar solvent, i.e., the "weak" eluent). Ensure the silica bed is well-compacted and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble but is a weak eluent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the weak solvent mixture determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). A typical gradient might be from 2% to 10% methanol in dichloromethane over 10-15 column volumes.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Example Solvent Systems for TLC Analysis
| Solvent System (v/v/v) | Rf of this compound (approx.) | Observations |
| Dichloromethane / Methanol (98:2) | 0.1 | Moves slightly off the baseline. |
| Dichloromethane / Methanol (95:5) | 0.25 | Good separation from less polar impurities. |
| Dichloromethane / Methanol / Triethylamine (95:5:0.5) | 0.3 | Improved spot shape, less streaking. |
| Ethyl Acetate / Hexanes (80:20) | < 0.1 | Compound is very polar for this system. |
Table 2: Typical Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | Dependent on scale (e.g., 40g silica for 400-800mg crude) |
| Mobile Phase A | Dichloromethane + 0.5% Triethylamine |
| Mobile Phase B | Methanol |
| Gradient | 2% to 15% B over 12 column volumes |
| Flow Rate | 20-40 mL/min (for a 40g column) |
| Detection | TLC with UV visualization and/or staining |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for flash chromatography purification.
Technical Support Center: Managing Hygroscopicity of 3-Amino-2,6-piperidinedione hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 3-Amino-2,6-piperidinedione hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound hydrochloride?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment. For this compound hydrochloride, which is known to be hygroscopic, moisture absorption can lead to several issues, including:
-
Physical Changes: Caking, clumping, and changes in powder flowability can occur, making accurate weighing and dispensing difficult.[1]
-
Chemical Instability: The presence of water can potentially lead to hydrolysis of the piperidinedione ring, resulting in the formation of degradation products.
-
Inaccurate Concentrations: The absorbed water increases the weight of the substance, leading to inaccuracies in the preparation of solutions with precise concentrations.
Q2: What are the ideal storage conditions for this compound hydrochloride?
A2: To minimize moisture absorption, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry place.[1][2] The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate) is highly recommended. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.
Q3: How can I accurately weigh a hygroscopic substance like this compound hydrochloride?
A3: Accurate weighing of hygroscopic materials requires minimizing exposure to atmospheric moisture. Best practices include:
-
Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Use a weighing vessel with a narrow opening to reduce the surface area exposed to the air.
-
Perform the weighing process as quickly as possible.
-
For highly sensitive measurements, consider using a glove box with a controlled low-humidity atmosphere.
Q4: What are the signs that my sample of this compound hydrochloride has absorbed too much moisture?
A4: Visual signs of excessive moisture absorption include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, caked, or even partially dissolved state.
Q5: Can moisture absorption affect the analytical results of my experiments?
A5: Yes, moisture absorption can significantly impact analytical results. For example, if the water content is not accounted for, the calculated molarity or weight percent of your solutions will be lower than intended. This can affect the accuracy and reproducibility of assays, kinetic studies, and other quantitative experiments.
Troubleshooting Guides
Issue 1: The powder has formed clumps or cakes.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Ensure the container is tightly sealed when not in use. 2. Store the container in a desiccator with a fresh, active desiccant. 3. For long-term storage, consider flushing the container with an inert gas before sealing. |
| High Ambient Humidity | 1. Handle the powder in a low-humidity environment, such as a glove box or a room with a dehumidifier. 2. Minimize the time the container is open to the atmosphere. |
| Temperature Fluctuations | 1. Allow the container to reach room temperature before opening to prevent condensation. |
Issue 2: Inconsistent results in biological or chemical assays.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Weighing due to Moisture Uptake | 1. Review and improve your weighing procedure for hygroscopic compounds (see FAQ 3). 2. Determine the water content of the solid just before weighing for solution preparation using a technique like Karl Fischer titration. Adjust the mass of the solid accordingly to account for the water content. |
| Degradation of the Compound | 1. If the compound has been stored for a long time or under suboptimal conditions, consider that hydrolysis may have occurred. 2. Protect the compound from prolonged exposure to moisture during all experimental steps. |
Quantitative Data Summary
Table 1: Illustrative Moisture Sorption Isotherm Data
| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |
| 0 | 0.05 | 0.05 |
| 10 | 0.15 | 0.20 |
| 20 | 0.30 | 0.45 |
| 30 | 0.50 | 0.70 |
| 40 | 0.80 | 1.10 |
| 50 | 1.20 | 1.60 |
| 60 | 1.80 | 2.30 |
| 70 | 2.50 | 3.20 |
| 80 | 4.00 | 5.00 |
| 90 | 7.50 | 8.00 |
Table 2: Illustrative Critical Relative Humidity (CRH)
| Parameter | Value |
| Critical Relative Humidity (CRH) at 25°C | ~75% |
Note: The CRH is the humidity level at which the substance begins to absorb a significant amount of moisture from the air, potentially leading to deliquescence (dissolving in the absorbed water).
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a sample of this compound hydrochloride using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., single-component reagent)
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Water standard (for titer determination)
-
Airtight weighing vessel
-
Analytical balance
Procedure:
-
Titer Determination:
-
Add a suitable volume of anhydrous methanol to the titration vessel.
-
Titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Accurately weigh a specific amount of the water standard and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (mg H₂O/mL reagent) is calculated based on the amount of water standard and the volume of titrant consumed.
-
-
Sample Analysis:
-
Neutralize the solvent in the titration vessel as in step 1.
-
Accurately weigh approximately 100-200 mg of this compound hydrochloride in an airtight vessel.
-
Quickly transfer the sample to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content (% w/w) is calculated using the volume of titrant consumed, the titer of the reagent, and the weight of the sample.
-
Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol describes the use of a DVS instrument to generate a moisture sorption-desorption isotherm for this compound hydrochloride.
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Sample of this compound hydrochloride (5-10 mg)
-
Nitrogen gas (dry)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample onto the DVS sample pan.
-
-
Drying:
-
Place the sample in the DVS instrument and dry it at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity) until a stable weight is achieved.
-
-
Sorption Phase:
-
Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90%).
-
At each RH step, allow the sample weight to equilibrate before proceeding to the next step. The instrument records the change in mass due to water uptake.
-
-
Desorption Phase:
-
Decrease the RH in a stepwise manner from 90% back to 0%.
-
Allow the sample to equilibrate at each step, recording the mass loss due to water desorption.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Pomalidomide and its Structural Precursor, 3-Amino-2,6-piperidinedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established immunomodulatory drug, pomalidomide (B1683931), and its core chemical scaffold, 3-amino-2,6-piperidinedione. While pomalidomide has a well-documented profile of potent anti-neoplastic and immunomodulatory activity, comprehensive biological data for this compound as a standalone agent is notably scarce in publicly available literature. This guide will present the extensive experimental data for pomalidomide and offer a structural comparison to its precursor, highlighting the critical role of the phthaloyl moiety in pomalidomide's mechanism of action.
Executive Summary
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with proven efficacy in the treatment of multiple myeloma. Its mechanism of action is centered on its ability to bind to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This binding event triggers the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to both direct anti-tumor effects and a potent immunomodulatory response.
This compound, also known as aminoglutethimide, represents the glutarimide (B196013) ring structure that is essential for the activity of IMiDs. However, it lacks the phthaloyl group present in pomalidomide. While it is a crucial synthetic intermediate in the production of pomalidomide and other IMiDs, there is a significant lack of published experimental data detailing its biological activity, including its binding affinity for Cereblon and its cytotoxic effects on cancer cells. Therefore, a direct quantitative comparison of performance is not feasible at this time. This guide will focus on the established data for pomalidomide and provide a theoretical comparison based on the structural differences between the two molecules.
Structural and Physicochemical Properties
| Property | Pomalidomide | This compound |
| Chemical Structure | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | 3-aminopiperidine-2,6-dione |
| Molecular Formula | C₁₃H₁₁N₃O₄ | C₅H₈N₂O₂ |
| Molecular Weight | 273.24 g/mol | 128.13 g/mol |
| Appearance | White to off-white solid | White to off-white solid[1] |
| Solubility | Soluble in DMSO, DMF | Slightly soluble in water; Soluble in polar organic solvents like DMSO, DMF[1] |
Mechanism of Action and Signaling Pathway
Pomalidomide's primary mechanism of action involves its function as a "molecular glue" that modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[2] By binding to Cereblon, pomalidomide induces a conformational change that leads to the recruitment of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of these transcription factors results in two major downstream effects:
-
Direct Anti-Tumor Effects: The depletion of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for multiple myeloma cells, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc.[2] This disruption of key signaling pathways induces cell cycle arrest and apoptosis in malignant cells.[2]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells enhances the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are crucial for T-cell activation and proliferation.[2] Pomalidomide also boosts the cytotoxic activity of natural killer (NK) cells and can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from monocytes.[2]
The glutarimide ring of pomalidomide, which is the this compound moiety, is essential for its interaction with Cereblon. However, the phthaloyl portion of the molecule also plays a critical role in establishing the full binding affinity and specificity required for its potent biological activity.
Caption: Pomalidomide's mechanism of action, initiating with Cereblon binding and culminating in anti-tumor and immunomodulatory effects.
Performance Data: Pomalidomide
Cereblon Binding Affinity
The binding of pomalidomide to Cereblon is a critical first step in its mechanism of action. Various biophysical assays have been employed to quantify this interaction.
| Assay Type | System | Ligand | Kd / Ki / IC₅₀ (nM) | Reference |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 | [2] |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [2] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC₅₀) | [2] |
| Isothermal Titration Calorimetry | CRBN-DDB1 | Pomalidomide | ~157 | [3] |
| NMR-based Analysis | C-terminal Domain of CRBN | Pomalidomide | 55,000 (Kd) | |
| Competitive Binding Assay | U266 Myeloma Cell Lysate | Pomalidomide | ~2,000 (IC₅₀) | [4] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC₅₀ (half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition in a given assay.
In Vitro Efficacy in Multiple Myeloma Cell Lines
Pomalidomide has demonstrated potent cytotoxic activity against a range of multiple myeloma cell lines.
| Cell Line | Assay | Incubation Time | IC₅₀ | Reference |
| RPMI-8226 | MTT | 48 hours | 8 µM | [5] |
| OPM2 | MTT | 48 hours | 10 µM | [5] |
| MM1.S | CCK-8 | 72 hours | Dose-dependent inhibition | [6] |
Degradation of Neosubstrates
The efficacy of pomalidomide is directly linked to its ability to induce the degradation of IKZF1 and IKZF3.
| Cell Line | Protein Target | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | [2] |
Note: DC₅₀ is the concentration of the compound that results in 50% of the maximal degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.
Performance Data: this compound
Currently, there is a lack of publicly available experimental data to quantify the biological performance of this compound in the same context as pomalidomide. While some sources describe its hydrochloride salt as having antineoplastic, anti-angiogenic, and anti-inflammatory properties, specific data on Cereblon binding, cytotoxicity in multiple myeloma cell lines, and effects on downstream signaling pathways are not available.[7] Its primary role in the scientific literature is as a key building block in the synthesis of more complex and potent molecules like pomalidomide.[8]
Comparative Analysis and Discussion
The addition of the 4-amino-isoindole-1,3-dione moiety to the this compound core is the key structural modification that confers the potent and specific biological activity of pomalidomide. This phthaloyl group is crucial for creating a high-affinity binding interface with Cereblon, which in turn enables the efficient recruitment and degradation of neosubstrates.
While the glutarimide ring of this compound is the essential pharmacophore that interacts with Cereblon, it is unlikely to possess the same level of potency or specificity as pomalidomide on its own. The lack of the extended chemical structure provided by the phthaloyl group would likely result in significantly weaker binding to Cereblon, if any, and consequently, a diminished or absent ability to induce the degradation of IKZF1 and IKZF3.
Future research into the standalone biological activities of this compound would be necessary to provide a direct and quantitative comparison with pomalidomide.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding Assay
Principle: This assay measures the binding of a test compound to Cereblon by competing with a fluorescently labeled tracer. Binding of the tracer to a tagged Cereblon protein brings a donor and acceptor fluorophore into close proximity, resulting in a FRET signal. A test compound that binds to Cereblon will displace the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., pomalidomide) in an appropriate assay buffer.
-
Dilute the tagged Cereblon protein (e.g., GST- or His-tagged) and the corresponding fluorescently labeled antibody (e.g., terbium-labeled anti-GST) in assay buffer.
-
Dilute the fluorescently labeled tracer (e.g., a fluorescent analog of thalidomide) in assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., a 384-well, low-volume plate), add the serially diluted test compound.
-
Add the tagged Cereblon protein and the labeled antibody mixture to all wells.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-antibody binding.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the FRET ratio against the concentration of the test compound and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Caption: A generalized workflow for a TR-FRET based Cereblon binding assay.
Western Blot for IKZF1 and IKZF3 Degradation
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. Following treatment with a test compound, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest (IKZF1 and IKZF3) and a loading control (e.g., β-actin).
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed multiple myeloma cells at an appropriate density in culture plates.
-
Treat the cells with various concentrations of the test compound (e.g., pomalidomide) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control protein (e.g., β-actin) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibodies.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.[9]
-
Conclusion
Pomalidomide is a highly effective immunomodulatory drug with a well-defined mechanism of action that is critically dependent on its interaction with Cereblon. The available experimental data robustly supports its potent anti-myeloma activity. In contrast, this compound, while being the core structural component of pomalidomide, lacks the necessary published biological data for a direct performance comparison. Based on structure-activity relationships, it is reasonable to hypothesize that this compound alone would exhibit significantly lower, if any, of the therapeutic activities observed with pomalidomide. This guide underscores the importance of the phthaloyl moiety in the design of potent Cereblon-modulating agents and highlights the need for further investigation into the biological properties of simpler glutarimide-containing compounds.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of Pomalidomide on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthesized 3-Amino-2,6-piperidinedione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthesized 3-Amino-2,6-piperidinedione and its prominent analogs, thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. The information presented is supported by experimental data and detailed methodologies to assist researchers in validating their synthesized compounds.
Comparative Biological Activity
The this compound scaffold is the core structure of immunomodulatory drugs (IMiDs), which exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-proliferative effects. These compounds function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby modulating its substrate specificity. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the therapeutic effects of these molecules.
Below is a summary of the comparative in vitro activities of this compound and its key analogs.
| Compound | Cereblon Binding Affinity (Kd/Ki) | TNF-α Inhibition (IC50) | Anti-proliferative Activity (IC50) |
| This compound | Data not readily available in public domain | Data not readily available in public domain | Data not readily available in public domain for specific cell lines. General anti-proliferative activity against prostate cancer, leukemia, and multiple myeloma cell lines has been reported.[1] |
| Thalidomide | ~250 nM[2] | ~194 nM (LPS-stimulated PBMCs) | Cell line dependent; generally in the micromolar range. |
| Lenalidomide | ~178 nM[2] | ~13 nM (LPS-stimulated PBMCs) | More potent than thalidomide against various multiple myeloma cell lines. |
| Pomalidomide | ~157 nM[2] | ~2 nM (LPS-stimulated PBMCs) | More potent than lenalidomide against various multiple myeloma cell lines. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the biological activity of their synthesized this compound derivatives.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of a compound to the CRBN protein.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide analog (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the synthesized this compound or control compounds in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled tracer at a fixed concentration, and the purified CRBN protein.
-
Add the serially diluted compounds to the wells. Include wells with no compound (maximum polarization) and wells with no CRBN (minimum polarization) as controls.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the binding affinity (Kd or Ki) by fitting the data to a suitable binding model.
In Vitro Ubiquitination Assay
This assay determines if the compound can induce the ubiquitination of target proteins (e.g., IKZF1) in the presence of the CRBN E3 ligase complex.
Materials:
-
Recombinant human Ubiquitin-activating enzyme (E1)
-
Recombinant human Ubiquitin-conjugating enzyme (E2, e.g., UBE2D2)
-
Recombinant human CRL4CRBN E3 ubiquitin ligase complex
-
Recombinant human IKZF1 (or other substrate protein)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Synthesized this compound or control compounds
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against IKZF1 and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, CRL4CRBN, IKZF1, ubiquitin, and ATP in the reaction buffer.
-
Add the synthesized compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using primary antibodies against IKZF1 to detect its ubiquitination (observed as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody as a positive control for the reaction.
TNF-α Inhibition Assay (ELISA)
This assay measures the ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Synthesized this compound or control compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed PBMCs or THP-1 cells in a 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA for 24-48 hours prior to the assay.
-
Pre-treat the cells with various concentrations of the synthesized compound or controls for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for TNF-α inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines like MM.1S, RPMI-8226)
-
Complete cell culture medium
-
Synthesized this compound or control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized compound or controls for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizing Mechanisms and Workflows
To aid in the understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
Unveiling the Unintended Reach: A Comparative Guide to the Off-Target Effects of 3-Amino-2,6-piperidinedione and its Analogs in Cellular Models
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's interactions within a cell is paramount. This guide provides a comprehensive comparison of the off-target effects of 3-Amino-2,6-piperidinedione, the core structure of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). By presenting quantitative data, detailed experimental protocols, and clear visual representations of affected signaling pathways, this document aims to facilitate a deeper understanding of the unintended molecular consequences of these widely used therapeutic agents.
The this compound scaffold is the cornerstone of a class of drugs that have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] This targeted protein degradation is central to their therapeutic efficacy. However, a growing body of evidence reveals that these molecules are not entirely specific, exhibiting a range of off-target effects that can contribute to both their therapeutic activity and their adverse event profiles.
This guide delves into these off-target interactions, providing a comparative analysis of this compound and its key derivatives. We will explore their interactions with proteins beyond CRBN's neosubstrates and the downstream cellular consequences.
Quantitative Comparison of Off-Target Interactions
To facilitate a clear comparison, the following tables summarize the known off-target interactions of this compound analogs. Due to the proprietary nature of early drug discovery, publicly available comprehensive kinase profiles for these specific compounds are limited. However, the available data and related studies on similar scaffolds provide valuable insights.
| Compound | Off-Target(s) | Assay Type | Quantitative Data (IC50, Kd, etc.) | Cellular Model(s) | Reference(s) |
| Lenalidomide | Casein Kinase 1α (CK1α) | In vitro degradation | Potent degradation in del(5q) MDS cells | del(5q) MDS cell lines | [2] |
| Pomalidomide | Phosphoinositide 3-kinase (PI3K) pathway | Western Blot | Increased pAKTSer473 and pGSK3α/βSer21/9 | Burkitt's lymphoma cell lines (DAUDI) | [5][6] |
| Thalidomide | Androgen Receptor (AR) | Functional Assays | Antagonistic activity | Not specified | [3] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (analog) | Aurora Kinase A, B, C | Kinase Assay | IC50: 1.8 µM (A), 0.3 µM (B), 0.8 µM (C) | N/A (Biochemical) | [7][8] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (analog) | Monopolar Spindle 1 (MPS1) | Kinase Assay | IC50: 2.5 µM | N/A (Biochemical) | [7][8] |
Table 1: Summary of Selected Off-Target Interactions of this compound Analogs. This table highlights key off-target interactions identified for lenalidomide, pomalidomide, and a related 3-aminopyridin-2-one scaffold. The data illustrates the diverse nature of these off-target effects, ranging from kinase inhibition to modulation of other signaling pathways.
Experimental Protocols
A variety of experimental techniques are employed to identify and characterize off-target effects. Below are detailed methodologies for key experiments relevant to the study of this compound and its analogs.
Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Methodology:
-
Assay Principle: In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of purified kinases. A common format is a radiometric assay that quantifies the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.[9]
-
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP and non-radiolabeled ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration is typically at or near the Km for each kinase.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[9]
-
Chemical Proteomics for Off-Target Identification
Objective: To identify the proteins that physically interact with a compound in a cellular context.
Methodology:
-
Assay Principle: Chemical proteomics utilizes a modified version of the compound of interest (a "probe") to capture its binding partners from a cell lysate or in living cells. These captured proteins are then identified by mass spectrometry.[10][11]
-
Workflow (Affinity Chromatography-based):
-
Probe Synthesis: Synthesize an analog of the test compound with a reactive group for immobilization onto a solid support (e.g., beads).
-
Cell Culture and Lysis: Culture cells of interest and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Affinity Purification:
-
Incubate the cell lysate with the immobilized compound probe.
-
As a control, incubate a separate aliquot of the lysate with control beads (without the compound).
-
For competition experiments, pre-incubate the lysate with an excess of the free, unmodified compound before adding the probe-immobilized beads.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
Data Analysis: Compare the proteins identified from the compound-probe pulldown with the control pulldown to identify specific interactors. Competition experiments help to confirm the specificity of the interactions.[10][11]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within intact cells.
Methodology:
-
Assay Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[12][13][14]
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Heat aliquots of the treated cell suspension to a range of temperatures for a short duration (e.g., 3-5 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the control indicates target engagement.[12][13]
-
Visualizing Off-Target Effects and Experimental Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: On-Target vs. Off-Target Signaling of Pomalidomide. This diagram illustrates the primary on-target pathway of pomalidomide via CRBN-mediated degradation of IKZF1/3, leading to therapeutic effects. It also depicts a known off-target pathway involving the activation of PI3K signaling, which can result in the reactivation of the Epstein-Barr virus (EBV) lytic cycle.
Figure 2: Workflow for Off-Target Identification using Chemical Proteomics. This flowchart outlines the key steps in an affinity chromatography-based chemical proteomics experiment to identify the protein binding partners of a small molecule.
Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA). This diagram illustrates the sequential steps involved in performing a CETSA experiment to validate the binding of a compound to its target protein in a cellular environment.
Conclusion
The this compound scaffold has given rise to a powerful class of therapeutic agents. While their on-target activity through the modulation of the CRBN E3 ligase is well-established, a comprehensive understanding of their off-target effects is crucial for optimizing their therapeutic window and anticipating potential adverse events. The data and protocols presented in this guide offer a framework for researchers to comparatively evaluate the off-target profiles of these and other related molecules. By employing a multi-faceted approach that includes broad-panel screening, proteome-wide interaction analysis, and in-cell target engagement confirmation, the scientific community can continue to build a more complete picture of the cellular pharmacology of these important drugs. This knowledge will be instrumental in the development of next-generation degraders with improved selectivity and safety profiles.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Dichotomy of Action: A Comparative Analysis of (R)- and (S)-Enantiomers of 3-Amino-2,6-piperidinedione
A comprehensive examination of the stereoisomers of 3-Amino-2,6-piperidinedione reveals a significant disparity in their biological efficacy, primarily dictated by their differential binding affinity to the primary molecular target, Cereblon (CRBN). The (S)-enantiomer consistently demonstrates superior activity across various experimental assays, establishing it as the eutomer for CRBN-mediated effects. This guide provides a detailed comparison of the enantiomers, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of targeted protein degradation.
The this compound scaffold is the foundational chemical structure for a class of drugs known as immunomodulatory drugs (IMiDs), which includes thalidomide (B1683933), lenalidomide, and pomalidomide. These agents exert their therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
The chirality at the 3-position of the piperidinedione ring plays a crucial role in the interaction with CRBN. The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, which directly translates to its enhanced biological activity.
Quantitative Comparison of Efficacy
| Parameter | (S)-Thalidomide | (R)-Thalidomide | Reference |
| CRBN Binding Affinity (IC50) | 11.0 nM | 200.4 nM | [1] |
| Relative Binding Potency | ~18-fold higher | - | [1] |
As illustrated in the table, the (S)-enantiomer of thalidomide demonstrates an approximately 18-fold stronger binding affinity to CRBN than the (R)-enantiomer.[1] This stereospecificity is the cornerstone of the differential activity observed between the two isomers.
Signaling Pathway and Experimental Workflow
The binding of the this compound enantiomers to CRBN initiates a cascade of molecular events culminating in the degradation of specific target proteins. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing enantiomer efficacy.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of the (R)- and (S)-enantiomers. Below are outlines of key experimental protocols.
Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the CRBN protein.
-
Reagents:
-
Recombinant human CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., BODIPY-thalidomide)
-
Terbium-conjugated anti-His antibody (or other appropriate antibody for tagged CRBN)
-
(R)- and (S)-enantiomers of this compound
-
Assay buffer
-
-
Procedure:
-
A solution of CRBN protein and the anti-His-Terbium antibody is prepared in assay buffer.
-
Serial dilutions of the (R)- and (S)-enantiomers are prepared.
-
The CRBN/antibody mix, the fluorescent tracer, and the test compounds (or vehicle control) are added to the wells of a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The TR-FRET ratio is calculated.
-
The data is plotted as the TR-FRET signal versus the log of the compound concentration.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the tracer binding, is determined by non-linear regression analysis.
-
In Cellulo Ubiquitination Assay
This assay determines the ability of the enantiomers to induce the ubiquitination of a target neosubstrate within a cellular context.
-
Reagents and Materials:
-
A cell line endogenously expressing CRBN and the neosubstrate of interest (e.g., multiple myeloma cell lines).
-
(R)- and (S)-enantiomers of this compound.
-
Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer.
-
Antibodies for immunoprecipitation (anti-neosubstrate) and western blotting (anti-ubiquitin, anti-neosubstrate).
-
-
Procedure:
-
Cells are treated with the (R)- or (S)-enantiomer at various concentrations for a specified time.
-
During the last few hours of treatment, cells are co-treated with a proteasome inhibitor.
-
Cells are harvested and lysed.
-
The neosubstrate protein is immunoprecipitated from the cell lysates.
-
The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane for western blotting.
-
The membrane is probed with an anti-ubiquitin antibody to detect the ubiquitinated neosubstrate and an anti-neosubstrate antibody as a loading control.
-
-
Data Analysis:
-
The intensity of the ubiquitin smear in the western blot is quantified to compare the level of ubiquitination induced by each enantiomer.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by the degradation of essential neosubstrates.
-
Reagents:
-
Cancer cell line (e.g., multiple myeloma cell lines).
-
(R)- and (S)-enantiomers of this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere (if applicable).
-
Cells are treated with a range of concentrations of the (R)- and (S)-enantiomers.
-
After the desired incubation period (e.g., 48-72 hours), MTT solution is added to each well.
-
The plate is incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. The (S)-enantiomer is the more potent isomer due to its significantly higher binding affinity for Cereblon. This fundamental difference in molecular recognition translates into a greater capacity to induce the ubiquitination and degradation of neosubstrates, ultimately leading to more pronounced downstream cellular effects. For researchers and developers in the field of targeted protein degradation, the synthesis and evaluation of the enantiomerically pure (S)-isomer is paramount for maximizing therapeutic efficacy.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 3-Amino-2,6-piperidinedione, the core chemical scaffold of immunomodulatory drugs (IMiDs), and its clinically significant analogs, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). By examining their binding affinities to the primary target protein, Cereblon (CRBN), this document offers valuable insights into the structure-activity relationships that govern their biological effects. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of future cross-reactivity studies.
Quantitative Cross-Reactivity Data: A Comparative Analysis
The primary mechanism of action for this compound-based compounds involves their binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4)[1]. This interaction allosterically modulates the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[2][3][4][5][6]. The affinity of these compounds for CRBN is a critical determinant of their potency and potential for cross-reactivity.
The following table summarizes the binding affinities of thalidomide and its key derivatives to CRBN, providing a quantitative basis for comparing their cross-reactivity profiles. It is important to note that affinity values can vary depending on the specific experimental conditions and assay formats utilized[1].
| Compound | Binding Affinity (IC50 or Kd) | Assay Method | Reference |
| Thalidomide | ~30 µM | Thermal Shift Assay | [7] |
| (S)-Thalidomide | 11.0 nM (IC50) | TR-FRET | [8] |
| (R)-Thalidomide | 200.4 nM (IC50) | TR-FRET | [8] |
| Lenalidomide | ~3 µM (IC50) | Thermal Shift Assay | [7] |
| Lenalidomide | 8.9 nM (IC50) | TR-FRET | [8] |
| Pomalidomide | ~3 µM (IC50) | Thermal Shift Assay | [7] |
| Pomalidomide | 6.4 nM (IC50) | TR-FRET | [8] |
| Iberdomide (B608038) | ~0.15 µM (IC50) | Not Specified | [9] |
Experimental Protocols
To facilitate the investigation of cross-reactivity and binding affinities of this compound analogs, detailed protocols for key experimental assays are provided below.
Cereblon Binding Affinity Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This competitive immunoassay measures the binding of a test compound to CRBN by detecting the disruption of a FRET signal between a tagged CRBN protein and a fluorescently labeled tracer.
Materials:
-
Recombinant human CRBN protein (e.g., GST-tagged)
-
Fluorescently labeled thalidomide analog (tracer)
-
Terbium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Test compounds (this compound and its analogs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant CRBN protein and the terbium cryptate-labeled anti-tag antibody to each well.
-
Add the fluorescently labeled thalidomide tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the test compound concentration to determine the IC50 value.
In Vitro Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assay
This western blot-based assay determines the ability of the test compounds to induce the degradation of the neosubstrates Ikaros and Aiolos in a cellular context.
Materials:
-
Multiple myeloma (MM) cell line (e.g., MM.1S)
-
Test compounds (this compound and its analogs)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture MM.1S cells to the desired density.
-
Treat the cells with various concentrations of the test compounds or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[5]
Visualizing the Molecular Interactions and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Validating 3-Amino-2,6-piperidinedione Binding Assays
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of targeted protein degradation has brought renewed focus on the interaction between small molecule ligands and their E3 ligase targets. A prominent example is the binding of 3-amino-2,6-piperidinedione and its derivatives (e.g., thalidomide (B1683933), lenalidomide (B1683929), pomalidomide) to the Cereblon (CRBN) substrate receptor of the CRL4 E3 ubiquitin ligase complex. Validating this crucial binding event with high confidence requires the use of orthogonal methods—distinct experimental approaches that rely on different physical principles. This guide provides a comparative overview of key orthogonal methods for validating this compound binding assays, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
The CRBN Signaling Pathway: A Molecular Glue Mechanism
The binding of this compound-based molecules to CRBN does not inhibit its function but rather modulates its substrate specificity. This "molecular glue" mechanism leads to the recruitment of neo-substrates, such as the transcription factors IKZF1 and IKZF3, to the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity results in the polyubiquitination of the neo-substrate, marking it for degradation by the proteasome.
Quantitative Comparison of Orthogonal Validation Methods
The following table summarizes quantitative data from various orthogonal methods used to characterize the binding of well-known this compound derivatives to CRBN. It is important to note that absolute values can vary depending on experimental conditions, protein constructs, and assay formats.
| Compound | Assay Type | Parameter | Reported Value | Reference(s) |
| Thalidomide | Fluorescence Polarization | Ki | ~250 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | KD | 2.9 µM (for CRBNmidi) | [2] | |
| Lenalidomide | Fluorescence Polarization | Ki | 177.8 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | KD | 0.6 µM (for CRBN:DDB1) | [3] | |
| Competitive Pull-down | IC50 | ~2 µM | [4] | |
| Pomalidomide (B1683931) | Fluorescence Polarization | Ki | 156.6 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | KD | 12.5 µM | ||
| FRET-based competition assay | Ki | 2.1 µM | ||
| Competitive Pull-down | IC50 | ~2 µM | [4] |
Detailed Experimental Protocols and Workflows
Here, we provide detailed methodologies for key orthogonal experiments to validate the binding of this compound-based compounds to CRBN.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, MM.1S) to optimal confluency. Treat cells with the this compound compound or vehicle (DMSO) control at various concentrations for a defined period (e.g., 1-4 hours).
-
Heat Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild detergent. Separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Detection: Analyze the amount of soluble CRBN in the supernatant by Western blotting using a CRBN-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CRBN against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement. Alternatively, for an isothermal dose-response format (ITDRF), plot the amount of soluble CRBN at a single, fixed temperature against the compound concentration to determine the EC50 of target engagement.[5][6]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics (kon, koff) and affinity (KD) of a binding interaction.
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) surface. Immobilize purified recombinant CRBN protein onto the chip surface via amine coupling or another suitable chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the this compound compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
Dissociation Measurement: After the association phase, flow running buffer without the compound over the chip to monitor the dissociation of the compound from CRBN.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing information on binding affinity (KD), stoichiometry (n), and the thermodynamics (ΔH, ΔS) of the interaction.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of purified CRBN protein in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of the this compound compound at a higher concentration in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound from the syringe into the CRBN solution in the sample cell, while maintaining a constant temperature.
-
Heat Measurement: Measure the heat change (release or absorption) after each injection.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Plot the heat change per injection against the molar ratio of the compound to CRBN. Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[3][7]
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.
Experimental Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled tracer molecule that is known to bind to CRBN (e.g., a fluorescently tagged thalidomide analog). Prepare solutions of purified CRBN protein and a serial dilution of the unlabeled this compound test compound.
-
Assay Setup: In a microplate, combine the fluorescent tracer at a fixed concentration with the CRBN protein.
-
Competition: Add the serially diluted test compound to the wells. The test compound will compete with the fluorescent tracer for binding to CRBN.
-
Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence. Calculate the fluorescence polarization (mP).
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the resulting dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8][9]
Affinity Pull-Down Assay
This biochemical method is used to demonstrate a direct interaction between a "bait" protein (CRBN) and a "prey" molecule (this compound derivative).
Experimental Protocol:
-
Bait Immobilization: Immobilize a tagged (e.g., His-tagged, GST-tagged) purified CRBN protein onto affinity beads (e.g., Ni-NTA agarose, glutathione (B108866) agarose).
-
Binding: Incubate the CRBN-bound beads with a cell lysate or a solution containing the this compound compound. For competitive pull-downs, pre-incubate the cell lysate with increasing concentrations of the free compound before adding to the beads.[4]
-
Washing: Wash the beads several times with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Analyze the eluate for the presence of CRBN and its binding partners by Western blotting. In a competitive assay, a decrease in the amount of pulled-down endogenous CRBN with increasing concentrations of the free compound indicates a specific interaction.
Conclusion
The validation of this compound binding to CRBN is a critical step in the development of novel therapeutics based on targeted protein degradation. No single method is sufficient to fully characterize this interaction. By employing a suite of orthogonal methods, researchers can gain a comprehensive and high-confidence understanding of the binding event, encompassing cellular target engagement, binding kinetics and affinity, and thermodynamic properties. This multi-faceted approach is essential for making informed decisions in drug discovery and for advancing our understanding of the molecular mechanisms of these important compounds.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. tracerDB | FP [tracerdb.org]
A Comparative Guide: 3-Amino-2,6-piperidinedione Analogs Versus Thalidomide in Immunomodulatory Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory activities of thalidomide (B1683933) and its structural analogs, which are based on the 3-amino-2,6-piperidinedione backbone. While this compound itself is the core structure, the immunomodulatory drugs (IMiDs®) lenalidomide (B1683929) and pomalidomide (B1683931), which feature this core, exhibit significantly enhanced and distinct immunomodulatory profiles compared to the parent compound, thalidomide. This document summarizes key experimental data, details the methodologies for the cited assays, and provides visual representations of the underlying molecular pathways and experimental workflows.
Executive Summary
Thalidomide, a derivative of this compound, possesses a range of immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1] Its second-generation analogs, lenalidomide and pomalidomide, have demonstrated superior potency in various preclinical and clinical settings.[2][3] These newer agents show enhanced ability to stimulate T cells, augment the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and more potently inhibit the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3][4] The primary mechanism of action for these compounds involves binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Data Presentation: Quantitative Comparison of Immunomodulatory Activities
The following tables summarize the quantitative data from various immunomodulatory assays, highlighting the comparative performance of thalidomide, lenalidomide, and pomalidomide.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Dissociation Constant (Ki) | Reference |
| Thalidomide | ~249.20 nM | |
| Lenalidomide | ~177.80 nM | |
| Pomalidomide | ~156.60 nM |
Table 2: Inhibition of T Regulatory Cell Expansion
| Compound | IC50 | Reference |
| Thalidomide | > 200 µM | [5] |
| Lenalidomide | ~10 µM | [5] |
| Pomalidomide | ~1 µM | [5] |
Table 3: Inhibition of TNF-α Production (Qualitative and Semi-Quantitative Comparison)
| Compound | Potency in TNF-α Inhibition | Reference |
| Thalidomide | Effective inhibitor | [6][7] |
| Lenalidomide | More potent than thalidomide | [3] |
| Pomalidomide | More potent than thalidomide | [3] |
Note: While numerous studies confirm the TNF-α inhibitory activity of these compounds, direct side-by-side IC50 values from a single comparative study are not consistently reported in the reviewed literature. The general consensus is that lenalidomide and pomalidomide are significantly more potent than thalidomide.
Table 4: T-Cell Co-stimulation and Cytokine Production (Qualitative Comparison)
| Compound | T-Cell Proliferation | IL-2 Production | IFN-γ Production | Reference |
| Thalidomide | Co-stimulatory | Induces | Induces | [3][8] |
| Lenalidomide | More potent than thalidomide | Higher than thalidomide | Higher than thalidomide | [3][4] |
| Pomalidomide | More potent than thalidomide | Higher than thalidomide | Higher than thalidomide | [3] |
Experimental Protocols
Detailed methodologies for the key immunomodulatory assays are provided below.
TNF-α Inhibition Assay
Objective: To measure the dose-dependent inhibition of TNF-α production from peripheral blood mononuclear cells (PBMCs) by immunomodulatory compounds.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Thalidomide, Lenalidomide, Pomalidomide (dissolved in DMSO)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of thalidomide, lenalidomide, and pomalidomide in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of LPS in sterile PBS. Add 50 µL of LPS solution to each well to a final concentration of 1 µg/mL to stimulate TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.
T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the proliferation of T-cells in response to stimulation and treatment with immunomodulatory compounds using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human PBMCs or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Thalidomide, Lenalidomide, Pomalidomide (dissolved in DMSO)
-
96-well cell culture plates
-
Flow cytometer
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs or purify T-cells from healthy donor blood.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the wells with sterile PBS before use.
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Prepare serial dilutions of thalidomide, lenalidomide, and pomalidomide in complete RPMI-1640 medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferating cells.
Intracellular Cytokine Staining for IFN-γ
Objective: To detect the intracellular production of IFN-γ in T-cells following stimulation and treatment with immunomodulatory compounds.
Materials:
-
Human PBMCs or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A
-
Thalidomide, Lenalidomide, Pomalidomide (dissolved in DMSO)
-
Fixation/Permeabilization buffers
-
Fluorescently labeled anti-IFN-γ antibody and isotype control
-
Flow cytometer
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs or purify T-cells and culture them in complete RPMI-1640 medium.
-
Treat the cells with the desired concentrations of thalidomide, lenalidomide, or pomalidomide, along with a vehicle control.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
For the last 2-4 hours of stimulation, add Brefeldin A (10 µg/mL) to block cytokine secretion.
-
Harvest the cells and wash with PBS.
-
Stain for cell surface markers (e.g., CD4, CD8) if desired.
-
Fix the cells with a fixation buffer for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer.
-
Add the fluorescently labeled anti-IFN-γ antibody or an isotype control and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry to determine the percentage of IFN-γ-producing T-cells.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow for comparing the immunomodulatory drugs.
Caption: IMiD Mechanism of Action via Cereblon-Mediated Degradation.
Caption: Workflow for Comparing Immunomodulatory Drugs in vitro.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of the 3-Amino-2,6-piperidinedione Scaffold: A Comparative Guide for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of therapeutic agents based on the 3-Amino-2,6-piperidinedione scaffold. While direct in vivo therapeutic data for the parent compound, this compound, is limited in publicly available literature, its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), have undergone extensive preclinical and clinical validation. This guide will focus on these two key analogs as primary examples to illustrate the therapeutic potential and in vivo activity of this chemical class, particularly in the context of oncology.
Executive Summary
Lenalidomide and pomalidomide, both analogs of thalidomide, are cornerstone immunomodulatory drugs (IMiDs) with significant anti-cancer properties. Their shared this compound core is essential for their mechanism of action, which involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, primarily Ikaros (IKZF1) and Aiolos (IKZF3), resulting in both direct anti-tumor effects and immunomodulatory activities. This guide will delve into the in vivo experimental data that has validated the therapeutic efficacy of these agents, providing a framework for the evaluation of novel compounds based on this scaffold.
Comparative In Vivo Performance
The following tables summarize key quantitative data from in vivo studies of lenalidomide and pomalidomide in preclinical cancer models. These studies highlight the anti-tumor efficacy and immunomodulatory effects of these compounds.
Table 1: In Vivo Anti-Tumor Efficacy in Multiple Myeloma Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Lenalidomide | NOD/SCID Mice | JJN3 (human myeloma) | 5 mg/kg, i.p., 5 days/week for 3 weeks | Significant reduction in tumor volume compared to vehicle | [1] |
| Pomalidomide | Knockout Transgenic Mice (SCD model) | Not applicable (Erythropoiesis study) | 10 mg/kg, 5 days/week for 8 weeks | Stimulated erythropoiesis and increased red blood cell levels | [2] |
| Lenalidomide | C57BL/KaLwRij Mice | 5TGM1 (murine myeloma) | Not specified | Inhibited tumor growth and prolonged survival | [3] |
| Pomalidomide & Dexamethasone (B1670325) | Mice with subcutaneous plasmacytomas | MM1S | Continuous treatment | Acquired resistance observed over time | [4] |
Table 2: In Vivo Immunomodulatory Effects
| Compound | Animal Model | Key Immunomodulatory Effect | Outcome | Reference |
| Lenalidomide | Multiple Myeloma Patients | Enhanced myeloma-specific T-cell responses | Increased IFNγ, Granzyme B, and Perforin secretion | [5] |
| Pomalidomide | Multiple Myeloma Patients | Induced poly-functional T-cell activation | Increased proportion of coinhibitory receptor BTLA+ T cells and Tim-3+ NK cells | [6] |
| Lenalidomide | Mantle Cell Lymphoma Xenograft Model | Inhibition of angiogenesis | Reduced tumor growth | [7] |
Key Signaling Pathways and Mechanisms of Action
The primary mechanism of action for lenalidomide and pomalidomide involves their binding to the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The downstream effects of this degradation are multifaceted and include direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as potent immunomodulatory effects through the enhancement of T-cell and NK-cell activity.
Caption: Mechanism of action for immunomodulatory drugs (IMiDs).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols based on published studies.
Murine Xenograft Model for Multiple Myeloma
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are commonly used due to their inability to reject human cells.
-
Cell Line and Implantation: Human multiple myeloma cell lines (e.g., JJN3, MM1.S) are cultured in vitro. A suspension of 5-10 x 10^6 cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width^2) / 2.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The therapeutic agent (e.g., lenalidomide at 5 mg/kg) or vehicle (e.g., DMSO) is administered via intraperitoneal (i.p.) injection according to a predefined schedule (e.g., 5 consecutive days per week for 3 weeks).[1]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis. Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, Western blotting). Survival of the animals is also a key endpoint.
References
- 1. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthesis of 3-Amino-2,6-piperidinedione: An Essential Building Block in Drug Discovery
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. 3-Amino-2,6-piperidinedione, a critical precursor to immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide, can be synthesized through various methodologies. This guide provides an objective comparison of published synthesis methods, supported by experimental data, to aid in the selection of the most suitable route for specific research and development needs.
This document outlines three primary approaches for the synthesis of this compound: chemical synthesis starting from L-glutamine, the deprotection of a carbobenzyloxy (Cbz) protected precursor, and an emerging biocatalytic route. Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is a critical decision that can impact the overall efficiency and cost-effectiveness of a drug development program. The following table summarizes the quantitative data associated with the primary synthesis methods discussed.
| Method | Starting Material | Key Steps | Reported Yield | Reported Purity | Key Reagents | Noteworthy Aspects |
| Synthesis from L-Glutamine | L-Glutamine | 1. Boc-protection2. Cyclization3. Deprotection | Intermediate (N-Boc-L-Glutamine): 90.7%[1] | Intermediate (N-Boc-L-Glutamine): 97.3% (HPLC)[1] | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, N,N'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP), Hydrochloric Acid | Avoids high-pressure hydrogenation, making it suitable for standard laboratory equipment and scalable production.[1] The overall yield for a related multi-step synthesis from L-glutamic acid is reported to be 44-55%.[2][3] |
| Deprotection of N-Cbz Precursor | (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione | 1. Catalytic Hydrogenation | Quantitative[4] | Not specified, but product described as a "greenish yellow viscous liquid which was used as such for coupling reaction"[4] | 5% Palladium on Carbon (Pd/C), Hydrogen gas | A straightforward deprotection step with a high reported yield.[4] However, it requires specialized equipment for handling hydrogen gas and involves a precious metal catalyst. |
| Biocatalytic Synthesis | L-Glutamine | 1. Enzymatic cyclization | Not specified in quantitative terms for the isolated product. | Enantiomerically pure (S)-enantiomer.[5] | Engineered IdgS enzyme | Produces the enantiomerically pure (S)-isomer, which is often the desired stereoisomer for pharmaceutical applications.[5] This method represents a green chemistry approach, avoiding harsh reagents and conditions. |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthetic approaches, the following diagrams illustrate the logical flow of each method.
References
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Potency of 3-Amino-2,6-piperidinedione Derivatives: A Comparative Analysis
A new class of therapeutic agents, 3-Amino-2,6-piperidinedione derivatives, have emerged as powerful modulators of the cellular protein degradation machinery. This guide provides a comparative study of the potency of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies. The focus is on their mechanism as molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific protein targets.
The parent compound, thalidomide (B1683933), and its better-known derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), have paved the way for the development of a new generation of more potent molecules known as Cereblon E3 Ligase Modulators (CELMoDs), including iberdomide (B608038) and mezigdomide (B2442610). These compounds exhibit a range of potencies in binding to CRBN and inducing the degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors leads to downstream anti-proliferative and immunomodulatory effects, which are central to their therapeutic efficacy in indications such as multiple myeloma.
Comparative Potency of this compound Derivatives
The potency of these derivatives is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) for their target proteins. Additionally, their binding affinity to CRBN is a key determinant of their activity. The following tables summarize available quantitative data for prominent this compound derivatives. It is important to note that the values are often context-dependent, varying with the cell line and specific assay conditions used.
| Compound | Target | Assay Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | IKZF1/Aiolos | Western Blot | MM.1S | ~10 | >90 | [1] |
| Lenalidomide | IKZF1/Aiolos | Western Blot | MM.1S | ~1000 | >80 | [1] |
| Compound 19 | Aiolos | Western Blot | MM.1S | 128 | Not Specified | [1] |
| Compound 17 | Aiolos | Western Blot | MM.1S | 3568 | Not Specified | [1] |
Table 1: Comparative Degradation Potency (DC50) of this compound Derivatives. This table highlights the concentration of the compound required to degrade 50% of the target protein. Lower DC50 values indicate higher potency.
| Compound | Assay Type | Binding Constant (IC50/Kd) | Reference |
| Mezigdomide (CC-92480) | CRBN Binding | ~30 nM | [2] |
| Iberdomide (CC-220) | CRBN Binding | ~60 nM | [3] |
| Pomalidomide | TR-FRET | 1200 nM | [4] |
| Lenalidomide | TR-FRET | 1500 nM | [4] |
Table 2: Comparative CRBN Binding Affinity of this compound Derivatives. This table shows the concentration of the compound required to inhibit 50% of the binding of a fluorescent ligand to CRBN (IC50) or the dissociation constant (Kd). Lower values indicate a higher binding affinity.
The data consistently demonstrates a clear trend in potency, with the newer CELMoDs, mezigdomide and iberdomide, exhibiting significantly higher affinity for CRBN and more potent degradation of target proteins compared to pomalidomide and lenalidomide.[5][6][7][8] This enhanced potency is attributed to their ability to induce a more complete "closure" of the CRBN E3 ligase complex, leading to more efficient ubiquitination and degradation of target proteins.[7]
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound derivatives involves a sophisticated hijacking of the ubiquitin-proteasome system. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing the potency of these compounds.
Caption: Signaling pathway of this compound derivatives.
Caption: Experimental workflow for assessing protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the potency of this compound derivatives.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following treatment with the derivatives.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1 or anti-Aiolos) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the derivatives to promote the ubiquitination of the target protein by the CRL4-CRBN E3 ligase complex.
1. Reaction Components:
-
Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and CRL4-CRBN E3 ligase complex.
-
Recombinant target protein (e.g., IKZF1).
-
Ubiquitin and ATP.
-
This compound derivative or vehicle control.
-
Ubiquitination reaction buffer.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, and ubiquitin in the reaction buffer.
-
Add the this compound derivative at various concentrations or the vehicle control.
-
Initiate the reaction by adding ATP.
3. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
4. Detection:
-
Analyze the reaction products by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates a positive result.
Protocol 3: Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of the derivatives to CRBN in a competitive format.
1. Reagents:
-
Recombinant tagged CRBN (e.g., His-tagged or GST-tagged).
-
A fluorescently labeled CRBN ligand (tracer).
-
A FRET donor-labeled antibody that binds to the tag on CRBN (e.g., anti-His-Europium).
-
A FRET acceptor fluorophore.
-
This compound derivatives for competition.
-
Assay buffer.
2. Assay Procedure:
-
In a microplate, add the this compound derivative at various concentrations.
-
Add the tagged CRBN protein, the fluorescently labeled CRBN ligand, and the donor-labeled antibody.
-
Incubate the plate to allow the binding to reach equilibrium.
3. FRET Measurement:
-
Measure the TR-FRET signal using a plate reader. The FRET signal is generated when the donor and acceptor are in close proximity, which occurs when the fluorescent ligand is bound to the CRBN-antibody complex.
4. Data Analysis:
-
The binding of the unlabeled derivative to CRBN will displace the fluorescent ligand, leading to a decrease in the FRET signal.
-
Plot the FRET signal against the concentration of the derivative to generate a competition curve and calculate the IC50 value, which represents the concentration of the derivative required to inhibit 50% of the fluorescent ligand binding.
References
- 1. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 8. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-2,6-piperidinedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-2,6-piperidinedione (and its hydrochloride salt) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Data
| Hazard Category | GHS Hazard Statement | Description | Precautionary Statements |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] | P264, P270, P301+P317, P330, P501[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | P264, P280, P302+P352, P321, P332+P317, P362+P364[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | P280, P305+P351+P338, P337+P313[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3][4] | P261, P271, P304+P340, P319, P403+P233, P405[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes, preventing serious eye irritation.[1][3] |
| Skin Protection | Wear compatible chemical-resistant gloves. Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1] | Prevents skin irritation and absorption.[1][3] Contaminated clothing must be removed immediately and washed before reuse.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] | Protects against inhalation of dust, which may cause respiratory irritation.[1][3] |
Operational Plan: Handling and Disposal Workflow
A systematic approach to handling this compound from receipt to disposal is crucial for safety and regulatory compliance.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (24666-56-6 for the hydrochloride), and appropriate hazard pictograms.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] The substance should be stored locked up and away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]
Step 2: Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][3]
-
PPE Donning: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Aliquoting: Handle as a solid to minimize dust generation. If weighing, do so in a fume hood or a ventilated balance enclosure. Avoid breathing any dust or fumes.[3]
-
Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials for containment.
Step 3: In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
-
Spill Cleanup: For dry spills, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum). Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[6] Wash the spill area thoroughly with water.
Step 4: Disposal
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[1][3] Do not allow the product to enter drains, soil, or waterways.[3]
Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
